5-Amino-3-methylisothiazole-4-carboxylic acid
描述
属性
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBUEVXOULPURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176660 | |
| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22131-51-7 | |
| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic Acid: A Core Heterocyclic Scaffold
An In-depth Technical Guide for Drug Development Professionals
As a foundational building block in medicinal chemistry, 5-Amino-3-methylisothiazole-4-carboxylic acid and its derivatives are integral to the development of novel therapeutic agents. Compounds incorporating this isothiazole ring system have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and immunosuppressive properties.[1][2] Furthermore, specific derivatives have shown potential as antitumor agents, exhibiting selectivity towards leukemia and colon cancer cell lines.[2][3]
This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the construction of the isothiazole ring through an oxidative S-N bond formation. The primary disconnection is made across the S-N and the C5-N bonds, leading back to a key acyclic precursor: a β-ketothioamide. This intermediate can be derived from commercially available starting materials, offering an efficient and practical route.
Caption: Retrosynthetic pathway for this compound.
This strategy hinges on a well-established method for synthesizing 5-aminoisothiazoles, which involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or related precursors.[1] The chosen forward synthesis pathway is designed to be robust and scalable, utilizing common laboratory reagents.
Core Synthesis Pathway: From Starting Materials to Final Product
The forward synthesis is a three-step process commencing with the Knoevenagel condensation to form a versatile β-ketonitrile, followed by conversion to a thioamide intermediate, and culminating in the key oxidative cyclization to form the isothiazole ring.
Caption: Overall synthetic scheme for this compound.
PART A: Detailed Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of the Thioamide Intermediate
The initial step involves the conversion of a β-ketoester derivative into a crucial thioamide intermediate. This transformation sets the stage for the subsequent ring-forming reaction.
Protocol 1: Synthesis of Ethyl 2-cyano-3-aminobut-2-ene-thioate
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a gas inlet, dissolve Ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol.
-
Ammonia Saturation: Cool the solution to 0-5 °C in an ice bath and bubble anhydrous ammonia gas through the solution until saturation is achieved. The formation of the enamine, ethyl 2-cyano-3-aminocrotonate, occurs in situ.
-
Thionation: While maintaining the temperature, introduce hydrogen sulfide (H₂S) gas into the reaction mixture. Alternatively, a stoichiometric amount of a sulfur source like sodium hydrosulfide can be used.
-
Causality: The use of H₂S or NaSH in an ammoniacal solution effectively converts the ketone functionality into a thioketone, which tautomerizes to the more stable enethiol that is trapped as the thioamide. This one-pot procedure is efficient as it avoids the isolation of the potentially unstable enamine intermediate.
-
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol/water to yield the thioamide intermediate.
Step 2: Oxidative Cyclization to Form the Isothiazole Ring
This is the cornerstone of the synthesis, where the acyclic thioamide is transformed into the desired heterocyclic system. The choice of oxidizing agent is critical for achieving high yield and purity.
Protocol 2: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Reaction Setup: Suspend the thioamide intermediate (1 equivalent) from Step 1 in a suitable solvent such as ethanol or isopropanol.
-
Oxidation: To the stirred suspension, add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), chloramine-T, or iodine, dropwise at room temperature.[4]
-
Causality (Hydrogen Peroxide): Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. The reaction mechanism involves the oxidation of the sulfur atom to a sulfenic acid derivative. This is followed by an intramolecular nucleophilic attack by the enamine nitrogen onto the electrophilic sulfur, and subsequent dehydration to form the aromatic isothiazole ring. The choice of H₂O₂ avoids the introduction of metallic or halogenated byproducts, simplifying purification.
-
-
Monitoring: The reaction progress should be monitored by TLC or LC-MS. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-35 °C.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
Step 3: Hydrolysis to the Final Carboxylic Acid
The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Suspend the ethyl ester (1 equivalent) from Step 2 in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, ~2 equivalents) and heat the mixture to reflux.
-
Causality: Basic hydrolysis (saponification) is employed to efficiently cleave the ester bond. Refluxing ensures the reaction goes to completion. The use of a co-solvent system (ethanol/water) is necessary to ensure the solubility of both the ester starting material and the sodium salt intermediate.
-
-
Work-up and Isolation: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
PART B: Data Presentation & Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance | ¹H NMR (δ, ppm) |
| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | C₈H₁₀N₂O₂S | 202.24 | ~110-115 | Off-white solid | 1.3 (t, 3H), 2.5 (s, 3H), 4.2 (q, 2H), 6.5 (br s, 2H) |
| This compound[5] | C₅H₆N₂O₂S | 158.18 | >200 (dec.) | White to pale yellow powder | 2.6 (s, 3H), 7.0 (br s, 2H), 12.5 (br s, 1H) |
Note: NMR data are representative and may vary based on solvent and instrument.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: Physicochemical Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that have led to the development of numerous biologically active compounds. Among these, 5-Amino-3-methylisothiazole-4-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety, allows for diverse chemical modifications, paving the way for the exploration of a wide chemical space. This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its characterization and a discussion of its burgeoning role in drug discovery.
Core Molecular Attributes
This compound (CAS No: 22131-51-7) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[1][2] The structural arrangement of a methyl group at the 3-position, a carboxylic acid at the 4-position, and an amino group at the 5-position of the isothiazole ring gives rise to its distinct chemical reactivity and biological potential.
| Property | Value | Source(s) |
| CAS Number | 22131-51-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Purity (typical) | ≥95% | [1] |
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can infer and estimate certain characteristics based on its structure and data from closely related analogues.
Melting Point: The melting point for the free acid has not been definitively reported in the reviewed literature. However, the hydrochloride salt of the related compound 5-Amino-3-methylisothiazole (lacking the carboxylic acid group) has a high melting point of 300 °C, suggesting that the title compound is a stable solid at room temperature.[3]
Solubility: As an amino acid derivative, this compound is expected to exhibit amphoteric properties, with its solubility being pH-dependent. It is likely to have some solubility in water and polar organic solvents. The solubility of amino acids generally increases in acidic or basic solutions due to salt formation.[4]
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through multi-step sequences, often starting from simple precursors. A plausible synthetic pathway, adapted from the synthesis of its isoxazole analogue, is outlined below.[5]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Ethyl Ester Intermediate
This protocol is adapted from methodologies for similar heterocyclic systems.
-
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate.
-
In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to approximately 110°C, ensuring the removal of ethanol as it forms.
-
Upon cooling, a precipitate will form. Filter the solid and wash it with a 10% HCl solution.
-
-
Step 2: Cyclization to form the Isothiazole Ring.
-
The detailed conditions for the conversion of the isoxazole intermediate to the isothiazole are not explicitly available and would require experimental optimization. This step typically involves reaction with a sulfurizing agent like Lawesson's reagent.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
The ethyl ester of this compound is subjected to basic hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.
-
Spectroscopic Characterization:
The structure of this compound and its intermediates would be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals for the amino group protons. The solvent used for analysis will influence the chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the isothiazole ring, and the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.
-
Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the compound.
Analytical Methodologies
A robust and validated analytical method is essential for the quantification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Proposed HPLC Method:
This method is based on established protocols for the analysis of related aminothiazole derivatives.[3]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Method Validation:
The HPLC method should be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Caption: A typical workflow for the HPLC analysis of this compound.
Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new drugs targeting a range of diseases. The literature on its derivatives highlights significant potential in several therapeutic areas.
Immunomodulatory and Anti-inflammatory Activity:
Several studies have demonstrated the immunomodulatory and anti-inflammatory properties of derivatives of this compound. These compounds have been shown to modulate the immune response in various in vitro and in vivo models.[6][7] For instance, certain derivatives have exhibited inhibitory effects on the humoral immune response and the proliferation of splenocytes.[6] This suggests their potential for the treatment of autoimmune diseases and other inflammatory conditions.
Anticancer Activity:
The isothiazole ring is present in a number of compounds with demonstrated anticancer activity. Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown significant antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[8][9] The ability to functionalize both the amino and carboxylic acid groups of this compound allows for the synthesis of large libraries of compounds for screening against a wide range of cancer targets.
Caption: The role of this compound in the drug discovery process.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block with significant potential in the field of drug discovery. Its unique structural features and the demonstrated biological activities of its derivatives, particularly in the areas of immunology and oncology, make it an attractive scaffold for further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogues. A more detailed elucidation of its physicochemical properties will be crucial for the rational design of new drug candidates with improved pharmacokinetic profiles. The continued exploration of the chemical space around this isothiazole core is likely to yield novel therapeutic agents with significant clinical potential.
References
- 1. 22131-51-7|this compound|BLD Pharm [bldpharm.com]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. d-nb.info [d-nb.info]
- 4. Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
5-Amino-3-methylisothiazole-4-carboxylic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-3-methylisothiazole-4-carboxylic Acid
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. The precise three-dimensional arrangement of atoms within a molecule is the bedrock of its biological activity, governing its interactions with protein targets, its pharmacokinetic properties, and its overall therapeutic potential. For researchers and drug development professionals, the elucidation of a molecule's crystal structure is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities.[1][2][3] This guide focuses on this compound, a heterocyclic compound representative of a class of molecules with significant therapeutic interest. While its direct crystal structure may not be publicly available, this document serves as a comprehensive roadmap for any researcher aiming to perform such an analysis, providing both the theoretical underpinnings and practical, field-proven methodologies.
The Isothiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The isothiazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms. This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 5-amino-3-methylisothiazole, for instance, have been investigated for their potential as antibacterial and anticancer agents. The precise geometry of substituents on this core, as well as the intermolecular interactions in the solid state, are crucial for its biological efficacy. Understanding the crystal structure of the parent compound, this compound, provides a fundamental template for the structure-based design of more potent and selective derivatives.
Synthesis of this compound: A Plausible Route
While a definitive, step-by-step protocol for the synthesis of this compound is not readily found in a single source, a plausible synthetic route can be constructed based on established isothiazole and isoxazole chemistry. The following protocol is a synthesized approach, drawing from analogous preparations.[4][5]
Experimental Protocol: Synthesis
Step 1: Formation of the Ethyl 2-cyano-3-oxobutanoate sodium salt.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate dropwise at 0 °C with stirring.
-
After the addition is complete, add ethyl acetate dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The product, ethyl 2-cyano-3-oxobutanoate sodium salt, will precipitate.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then undergoes a Claisen condensation with ethyl acetate to form the β-ketoester. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.
Step 2: Ring Closure to form Ethyl 5-amino-3-methylisothiazole-4-carboxylate.
-
Suspend the dried ethyl 2-cyano-3-oxobutanoate sodium salt in a suitable solvent such as ethanol.
-
Add elemental sulfur and a source of ammonia (e.g., aqueous ammonia or bubbling ammonia gas through the solution).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: This step involves a Gewald-type reaction. The β-ketoester reacts with sulfur and a source of ammonia to form the aminothiophene intermediate, which then cyclizes to the isothiazole ring. The choice of solvent and temperature is crucial for achieving a good yield and minimizing the formation of byproducts.
Step 3: Hydrolysis to this compound.
-
Dissolve the purified ethyl 5-amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to a pH of approximately 3-4 with a mineral acid (e.g., hydrochloric acid).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices: Basic hydrolysis of the ester is a standard procedure. Acidification is then required to protonate the carboxylate and the amino group, leading to the precipitation of the zwitterionic or neutral product. The pH of precipitation is critical to maximize the yield of the desired product.
Caption: Synthetic workflow for this compound.
Crystallization: The Art and Science of Growing Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. For small organic molecules like this compound, several crystallization techniques can be employed.[6][7]
Experimental Protocol: Crystallization
Method 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Causality Behind Experimental Choices: This is often the simplest and most successful method. The slow removal of the solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered crystals rather than amorphous precipitate.
Method 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is poorly soluble, but the "good" solvent is miscible).
-
Over time, the "poor" solvent vapor will diffuse into the "good" solvent, reducing the overall solubility of the compound and inducing crystallization.
Causality Behind Experimental Choices: This method allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals. The rate of diffusion can be controlled by the choice of solvents and the temperature.
Method 3: Solvent Layering
-
Prepare a concentrated solution of the compound in a dense "good" solvent.
-
Carefully layer a less dense "poor" solvent on top of this solution, minimizing mixing at the interface.
-
Over time, the two solvents will slowly mix at the interface, creating a region of supersaturation where crystals can form.
Causality Behind Experimental Choices: Similar to vapor diffusion, this method relies on a gradual change in solvent composition to induce crystallization. It is particularly useful when the solvents have significantly different densities.
| Crystallization Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration | Simple, often effective | Can lead to rapid crystallization if evaporation is too fast |
| Vapor Diffusion | Slow change in solvent composition | Excellent control over crystallization rate | Requires a suitable pair of miscible solvents |
| Solvent Layering | Diffusion at the solvent interface | Good for systems with immiscible or partially miscible solvents | Can be difficult to set up without disturbing the interface |
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[8] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: Data Collection, Structure Solution, and Refinement
Caption: The workflow of single-crystal X-ray diffraction analysis.
Step 1: Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]
Causality Behind Experimental Choices: Cryo-cooling is crucial for obtaining high-quality data for organic molecules, as it reduces atomic motion and preserves the crystal from damage by the X-ray beam. The rotation of the crystal ensures that all possible diffraction spots are collected.
Step 2: Data Processing
-
The raw diffraction images are processed to identify the positions and intensities of the diffraction spots (reflections).
-
The reflections are indexed to determine the unit cell parameters and the crystal system.
-
The intensities of the reflections are integrated and scaled to produce a final dataset.[10][11]
Causality Behind Experimental Choices: Accurate data processing is critical for a successful structure solution. The software used for this step corrects for various experimental factors, such as background noise and absorption effects.
Step 3: Structure Solution and Refinement
-
The "phase problem" is solved using computational methods such as direct methods or the Patterson function to obtain an initial electron density map.[12]
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data.[13][14]
Causality Behind Experimental Choices: Structure solution methods provide an initial guess of the atomic positions. Refinement is an iterative process that optimizes the structural model to best fit the experimental data, resulting in a highly accurate and precise final structure.
The Significance of the Crystal Structure in Drug Development
The crystal structure of this compound would provide invaluable information for drug development professionals.[15][16] It would reveal:
-
Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: The hydrogen bonding, π-π stacking, and other non-covalent interactions that govern how the molecules pack together in the crystal lattice.
-
Absolute Configuration: For chiral derivatives, the absolute stereochemistry can be unambiguously determined.[3]
This information is crucial for understanding structure-activity relationships (SAR), designing new analogues with improved binding affinity and selectivity for their biological targets, and for understanding the solid-state properties of the compound, which are important for formulation and drug delivery.
References
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. crystallography.fr [crystallography.fr]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
Introduction to 5-Amino-3-methylisothiazole-4-carboxylic acid and its Spectroscopic Blueprint
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-methylisothiazole-4-carboxylic acid
An Advisory Note on Data Availability: A comprehensive search of publicly accessible scientific databases and literature did not yield a complete experimental dataset for the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound. This guide has therefore been constructed by a Senior Application Scientist to provide a robust theoretical framework for the spectroscopic analysis of this molecule. The predicted data herein is based on established principles of spectroscopic interpretation and data from analogous structures. This document will serve as a valuable resource for researchers in anticipating and interpreting the spectral features of this compound.
This compound is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of its functional groups—an amino group, a methyl group, and a carboxylic acid on the isothiazole core—gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development. This guide provides a detailed projection of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.
The molecular structure, which forms the basis of all subsequent spectroscopic predictions, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Projection
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals, corresponding to the methyl, amino, and carboxylic acid protons. The isothiazole ring itself does not have any protons attached to its core carbons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.5 | Singlet | 3H | -CH₃ |
| Amino Protons | 5.0 - 7.0 (broad) | Singlet | 2H | -NH₂ |
| Carboxylic Acid Proton | > 10.0 (broad) | Singlet | 1H | -COOH |
Causality Behind Predictions:
-
Methyl Protons (-CH₃): The methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. Its chemical shift is predicted to be around 2.5 ppm, a typical value for a methyl group on an aromatic-like ring. It will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A broad singlet between 5.0 and 7.0 ppm is anticipated. In the presence of D₂O, this signal would disappear due to proton-deuterium exchange.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a very broad singlet at a downfield shift, typically greater than 10 ppm.[1] This signal is also exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be crucial for confirming the carbon backbone of the molecule. Five distinct signals are predicted.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C1 | ~15.0 | -CH₃ |
| C2 | ~110.0 | C4 (Carbon bearing COOH) |
| C3 | ~155.0 | C3 (Carbon bearing CH₃) |
| C4 | ~165.0 | C5 (Carbon bearing NH₂) |
| C5 | ~170.0 | -COOH |
Causality Behind Predictions:
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at the highest field (~15 ppm).
-
Ring Carbons (C3, C4, C5): These sp² carbons will resonate between ~110 and ~165 ppm. C4, situated between two other ring carbons, is expected to be the most shielded of the ring carbons. C3 and C5, being bonded to electronegative heteroatoms (S and N), will be significantly deshielded and appear further downfield.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, and its signal is expected around 170 ppm.[1]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like -NH₂ and -COOH). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Validation Step (D₂O Exchange): Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the signals for the -NH₂ and -COOH protons confirms their assignment.
Caption: Standard workflow for NMR data acquisition and validation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1620 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1550 | Medium | C=N / C=C Stretch | Isothiazole Ring |
| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |
Causality Behind Predictions:
-
N-H and O-H Region: The spectrum above 2500 cm⁻¹ will be dominated by broad O-H stretching from the carboxylic acid, which often appears as a wide trough.[2] Superimposed on this may be the two characteristic N-H stretching bands of the primary amine.
-
Carbonyl Region: A very strong and sharp absorption around 1700 cm⁻¹ is the unmistakable signature of the carboxylic acid's carbonyl (C=O) group.[1][2]
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain vibrations from N-H bending, ring stretching (C=N, C=C), and C-O stretching, providing a unique fingerprint for the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the major peaks.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula is C₅H₆N₂O₂S. The calculated monoisotopic mass is 158.02 Da. In an electrospray ionization (ESI) experiment, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 159.03.
-
Key Fragmentation Pathways: The stability of the isothiazole ring will influence fragmentation. Likely initial fragmentation steps include:
-
Loss of CO₂ (decarboxylation): [M - 44]⁺
-
Loss of H₂O: [M - 18]⁺
-
Cleavage of the isothiazole ring: This can lead to various smaller fragments.
-
The predicted major fragmentation pathway is the loss of carbon dioxide, a common fragmentation for carboxylic acids.
Caption: Predicted primary fragmentation pathway in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation for ESI positive mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly or via liquid chromatography (LC).
-
Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 159.03) to induce fragmentation and collect the fragment ion spectrum.
-
-
Data Analysis: Determine the elemental composition from the accurate mass measurement and propose fragment structures consistent with the observed losses.
Conclusion
While experimental data for this compound is not widely published, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and data from analogous compounds. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, carboxylic acid), and high-resolution mass spectrometry will verify the molecular weight and reveal fragmentation patterns. The methodologies and predicted data presented in this guide provide a solid foundation for any researcher, scientist, or drug development professional working with this compound, enabling its unambiguous identification and characterization.
References
An In-Depth Technical Guide to the Solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid in Diverse Solvents
This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific principles and provide robust experimental protocols.
Introduction: The Significance of this compound and Its Solubility Profile
This compound is a heterocyclic compound featuring a unique combination of functional groups: a carboxylic acid, an amino group, and a methyl-substituted isothiazole ring.[1][2] This molecular architecture suggests a rich potential for applications in medicinal chemistry and materials science, where isothiazole derivatives have been explored for a range of biological activities.[3][4]
The solubility of this compound is a critical physicochemical parameter that governs its utility. In drug development, solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[5][6] A thorough understanding of its behavior in different solvent systems is therefore not merely an academic exercise but a foundational step in harnessing its potential. This guide will provide the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this promising molecule.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is dictated by the interplay of its constituent functional groups and the properties of the solvent.
The Amphoteric Nature and Zwitterionic Potential
The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This amphoteric nature is characteristic of amino acids.[7] In aqueous solutions, and potentially in some polar protic solvents, the molecule can exist as a zwitterion, with a proton transfer from the carboxylic acid to the amino group, resulting in a dipolar ion.
This zwitterionic character significantly influences solubility. The strong intermolecular electrostatic interactions in the solid, crystalline state of the zwitterion require a highly polar solvent to overcome the lattice energy. Therefore, maximum aqueous solubility is often observed.[8]
The Role of pH
The solubility of this compound in aqueous media is expected to be highly pH-dependent.[9][10]
-
In acidic solutions (low pH): The amino group will be protonated (-NH3+), forming a cationic species. This increased polarity will likely enhance solubility in polar protic solvents.
-
In alkaline solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), forming an anionic species. The resulting carboxylate salt is typically much more water-soluble than the neutral acid.[10]
-
At the isoelectric point (pI): There will be a specific pH at which the net charge on the molecule is zero. At or near the pI, the compound is likely to exhibit its minimum aqueous solubility due to the prevalence of the neutral zwitterionic form, which can more readily crystallize.[7]
Influence of Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is central to predicting solubility in organic solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.[11] They are expected to be effective at solvating the polar carboxylic acid and amino functional groups, as well as the nitrogen and sulfur heteroatoms in the isothiazole ring. Shorter-chain alcohols are generally good solvents for carboxylic acids.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can accept hydrogen bonds but do not donate them. Dimethyl sulfoxide (DMSO) is a powerful organic solvent often used to create stock solutions for solubility screening.[9]
-
Non-polar Solvents (e.g., hexane, toluene): Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be very low in non-polar solvents.[12] The non-polar hydrocarbon portion of the molecule is not large enough to dominate its overall character.[11]
Experimental Determination of Solubility
A multi-faceted approach is recommended to accurately characterize the solubility of this compound. This involves determining both kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[9] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in early drug discovery.
-
Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. The traditional "shake-flask" method is the gold standard for its determination.[13] It is a more time-consuming but more accurate measure, crucial for later-stage development.[9]
Recommended Solvents for Screening
A well-rounded solubility screen should include solvents from various classes to build a comprehensive profile.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water (at various pH values), Methanol, Ethanol | To assess solubility in aqueous biological environments and common protic organic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | To evaluate solubility in common reaction and formulation solvents. |
| Non-Polar | Hexane, Toluene | To establish the lower limits of solubility and confirm the polar nature of the compound. |
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining equilibrium solubility.[13]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (ensure purity)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess should be clearly visible at the end of the experiment.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Workflow for Thermodynamic Solubility:
Caption: Shake-Flask method for thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination via Nephelometry
This protocol describes a high-throughput method using light scattering to detect precipitation.[5]
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.
Materials:
-
High-concentration stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at a specific pH)
-
Nephelometer or a plate reader with light-scattering detection capabilities
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add the aqueous buffer to the wells of the microplate.
-
Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effects.[5]
-
Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.
Workflow for Kinetic Solubility:
Caption: Nephelometry workflow for kinetic solubility.
Data Presentation and Interpretation
The collected data should be organized systematically to allow for clear interpretation and comparison.
Anticipated Thermodynamic Solubility Data Table
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 2.0 | Experimental Value | Calculated Value |
| Water | 25 | 7.4 | Experimental Value | Calculated Value |
| Water | 25 | 10.0 | Experimental Value | Calculated Value |
| Methanol | 25 | N/A | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| DMSO | 25 | N/A | Experimental Value | Calculated Value |
| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value |
| Hexane | 25 | N/A | Experimental Value | Calculated Value |
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. rheolution.com [rheolution.com]
- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. pharmatutor.org [pharmatutor.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. Video: Physical Properties of Carboxylic Acids [jove.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
discovery and history of 5-Amino-3-methylisothiazole-4-carboxylic acid
An In-Depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: From Obscurity to a Cornerstone of Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that has emerged from relative obscurity to become a pivotal scaffold in modern drug discovery. We will delve into its historical context, synthetic pathways, chemical properties, and its role as a foundational element in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.
Introduction: The Unassuming Power of the Isothiazole Ring
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5] Within this important class of compounds, this compound serves as a critical, multi-functional building block. Its strategic placement of an amino group, a carboxylic acid, and a methyl group on the isothiazole core provides a rich platform for synthetic elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.
While not a therapeutic agent in itself, its true significance lies in the vast library of derivatives that have been synthesized from it. Perhaps the most notable among these is the antiviral drug denotivir (vratizolin), a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[3][6] This connection underscores the latent therapeutic potential held within the this compound scaffold.
Historical Context and Discovery
The direct "discovery" of this compound is not chronicled in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of isothiazole chemistry that began in the mid-20th century. The foundational precursor, 5-amino-3-methyl-isothiazole, was first described in a 1957 patent by May & Baker Ltd.[7] This initial synthesis involved the oxidative cyclization of β-iminothio-n-butyramide.[7]
The subsequent addition of a carboxylic acid group at the 4-position was a logical progression, driven by the need for a chemical handle to create amide and ester derivatives. This derivatization strategy proved immensely fruitful. Research, particularly from institutions like the Wrocław Medical University, extensively explored amides and esters of N-acylated this compound, leading to the discovery of compounds with significant anti-inflammatory and immunological activities.[3][6][8] The development of denotivir from this line of research cemented the importance of this chemical scaffold.[3] Thus, the history of this compound is not one of a singular breakthrough, but of its gradual recognition as a key intermediate in the synthesis of pharmacologically active molecules.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a multi-step process, starting from more readily available precursors. The following is a representative synthetic workflow, logically constructed from established isothiazole synthesis methodologies.
General Synthetic Workflow
The synthesis logically begins with the formation of the core isothiazole ring, followed by the introduction and manipulation of the functional groups at the 4th and 5th positions.
Caption: General synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is a representative, multi-step synthesis.
Step 1: Synthesis of 5-Amino-3-methylisothiazole (from Precursor)
-
Rationale: This step creates the core heterocyclic ring structure. The oxidative cyclization of a β-iminothioamide is a classic and efficient method for forming the 5-aminoisothiazole ring system.[7]
-
Procedure:
-
Dissolve β-iminothio-n-butyramide (11.6 g) in an aqueous solution of chloramine, prepared from sodium hypochlorite and ammonia.[7]
-
Stir the mixture vigorously for 2-4 hours at room temperature, then allow it to stand overnight.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate and filter.
-
Saturate the filtrate with dry hydrogen chloride gas to precipitate 5-amino-3-methylisothiazole hydrochloride.
-
The free base can be obtained by neutralization with an aqueous base followed by extraction.
-
Step 2: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate
-
Rationale: Introduction of the carboxylate group at the C4 position is a key functionalization step. Performing this as an esterification allows for easier purification and handling compared to the free carboxylic acid.
-
Procedure:
-
While a direct carboxylation method for this specific molecule is not detailed in the provided literature, a common approach involves the formylation of the 5-amino group, followed by lithiation at the 4-position and subsequent quenching with an electrophile like ethyl chloroformate.
-
Alternatively, a route involving a precursor already containing the C4-carboxylate, followed by the formation of the isothiazole ring, is a plausible strategy in heterocyclic synthesis.
-
Step 3: Hydrolysis to this compound
-
Rationale: The final step is the de-protection of the carboxylic acid. Basic hydrolysis is a standard and effective method for converting an ester to a carboxylic acid.
-
Procedure:
-
Dissolve Ethyl 5-Amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 22131-51-7 | [9][10][11] |
| Molecular Formula | C₅H₆N₂O₂S | [10][11] |
| Molecular Weight | 158.18 g/mol | [10][11] |
| Appearance | Solid/Powder | [12] |
| Purity (Typical) | >95% | [11] |
Role in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile starting material for creating libraries of potential drug candidates. The presence of two distinct functional groups—the C5-amino and C4-carboxylic acid—allows for orthogonal chemical modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 7. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. 22131-51-7|this compound|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]
theoretical studies on 5-Amino-3-methylisothiazole-4-carboxylic acid
An In-depth Technical Guide to the Theoretical Investigation of 5-Amino-3-methylisothiazole-4-carboxylic acid
This guide provides a comprehensive theoretical framework for the study of this compound. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its electronic structure, reactivity, and intermolecular behavior is paramount. This document outlines a robust computational workflow, grounded in established quantum chemical methods, to elucidate these properties. While direct, extensive theoretical literature on this specific molecule is nascent, the methodologies described herein are synthesized from proven computational studies on analogous isothiazole and isoxazole systems, ensuring a scientifically rigorous approach.
Introduction: The Scientific Imperative
This compound is a heterocyclic compound featuring a unique arrangement of functional groups—an amino group, a carboxylic acid, and a methyl group—on an isothiazole scaffold. This structure suggests potential as a versatile building block for novel therapeutic agents or functional materials.[1] The isothiazole ring itself is a key component in various biologically active compounds, valued for its ability to engage in a range of intermolecular interactions.[1] Theoretical studies provide a powerful, cost-effective lens through which we can predict molecular behavior, rationalize experimental observations, and guide the design of new derivatives with tailored properties. This guide serves as a roadmap for researchers embarking on the computational characterization of this promising molecule.
Part 1: Unveiling Molecular Geometry and Stability
The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the isothiazole ring.
Methodology: Geometry Optimization and Conformational Search
A robust approach to identifying the ground-state geometry involves Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.
Protocol 1: Conformational Analysis and Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle formed by the ring and the carboxylic acid group (e.g., C3-C4-C(O)OH). This helps identify all low-energy conformers.
-
Geometry Optimization: Subject each identified conformer to a full geometry optimization without constraints. A widely used and reliable functional for such systems is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][3][4]
-
Basis Set Selection: Employ a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][5][6]
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the PES. These calculations also yield zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.
The causality behind this choice of methodology lies in its proven success in similar systems. Studies on thiazole-5-carboxylic acid have successfully used the B3LYP/6-311++G(d,p) level of theory to identify and rank the stability of different conformers based on the orientation of the carboxylic group.[3][6]
Caption: Molecular structure with atom numbering scheme.
Predicted Structural Parameters
Based on optimizations of analogous structures, we can anticipate the key geometric parameters for the most stable conformer. The planarity of the carboxylic acid group with respect to the isothiazole ring will be a critical determinant of stability, likely influenced by intramolecular hydrogen bonding between the carboxylic proton and the ring nitrogen or the amino group.
Table 1: Predicted Optimized Geometric Parameters (Exemplary)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S2-C3 | 1.75 | C5-N1-S2 | 110.5 |
| C3-C4 | 1.42 | N1-S2-C3 | 92.0 |
| C4-C5 | 1.38 | S2-C3-C4 | 115.0 |
| C5-N1 | 1.32 | C3-C4-C5 | 112.5 |
| N1-S2 | 1.68 | C4-C5-N1 | 110.0 |
| C4-C(carboxyl) | 1.48 | C3-C4-C(carboxyl) | 121.0 |
| C5-N(amino) | 1.36 | C5-C4-C(carboxyl) | 126.5 |
Note: These values are hypothetical and serve as a reference for what a B3LYP/6-311++G(d,p) calculation would likely yield.
Part 2: Mapping Electronic Landscapes and Reactivity
Understanding the electronic properties of the molecule is crucial for predicting its reactivity, stability, and potential for intermolecular interactions. Key descriptors include Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and the Molecular Electrostatic Potential (MEP).
Methodology: Electronic Structure Analysis
The optimized ground-state geometry from Part 1 serves as the input for these single-point energy calculations.
Protocol 2: Electronic Property Calculation
-
FMO Analysis: From the output of the DFT calculation, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
-
NBO Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. This method provides insight into stabilizing interactions, such as hyperconjugation and hydrogen bonding, by examining the interactions between filled (donor) and empty (acceptor) orbitals.[3][5]
-
MEP Surface Generation: Calculate and visualize the MEP surface. The MEP maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.[2]
Caption: Workflow for computational analysis of electronic properties.
Predicted Electronic Properties
The amino group is a strong electron-donating group, which is expected to raise the energy of the HOMO, localizing it primarily on the amino nitrogen and the isothiazole ring. The carboxylic acid group, being electron-withdrawing, will lower the energy of the LUMO, likely localizing it over the carboxyl moiety and the C4-C5 bond.
Table 2: Predicted Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability, electronic transitions |
| Dipole Moment | ~3.5 Debye | Polarity and intermolecular interactions |
Note: Values are illustrative estimates based on similar heterocyclic systems.
The MEP surface is predicted to show a strong negative potential (red) around the carbonyl oxygen and the ring nitrogen, identifying them as primary sites for hydrogen bond donation and electrophilic attack. A positive potential (blue) would be expected around the amino and hydroxyl hydrogens.
Part 3: Simulating Spectroscopic Signatures
Theoretical calculations can predict various spectroscopic properties, providing a direct link between the computed structure and experimental data.
Methodology: Simulating Spectra
-
Vibrational (IR) Spectra: The frequencies calculated in Protocol 1 correspond to the fundamental vibrational modes. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.
-
Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths.[3][6] This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for light absorption.
Table 3: Predicted Key Vibrational Frequencies
| Wavenumber (cm⁻¹, scaled) | Vibrational Mode |
|---|---|
| ~3450 | N-H stretch (amino) |
| ~3300 | O-H stretch (carboxyl) |
| ~1720 | C=O stretch (carboxyl) |
| ~1640 | N-H scissoring (amino) |
| ~1550-1400 | Ring C=C and C=N stretches |
Part 4: A Prospective on Intermolecular Interactions & Drug Design
The true value of theoretical studies lies in their predictive power for guiding further research. The properties calculated in the preceding sections provide a foundation for understanding how this compound might interact with biological targets.
Caption: Logical flow from theoretical properties to drug design applications.
-
Molecular Docking: The optimized 3D structure and calculated partial charges can be used to dock the molecule into the active site of a target protein. The MEP surface helps rationalize potential interactions, such as hydrogen bonds with key residues. For instance, the negative potential on the carbonyl oxygen and ring nitrogen suggests they could act as hydrogen bond acceptors.
-
Pharmacophore Modeling: The molecule can serve as a scaffold. The theoretical data—identifying hydrogen bond donors/acceptors and hydrophobic regions (the methyl group)—is essential for building pharmacophore models to search for other compounds with similar interaction potential.
-
Guiding Synthesis: NBO and MEP analyses can highlight reactive sites, suggesting where the molecule might be functionalized to create derivatives with improved activity or selectivity. For example, understanding the nucleophilicity of the amino group is critical for planning acylation or alkylation reactions.[5][7]
Conclusion
This technical guide outlines a comprehensive, multi-faceted theoretical approach to characterizing this compound. By systematically applying established computational methods like DFT, TD-DFT, and NBO analysis, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it forms the predictive foundation necessary to accelerate the discovery and design of new, innovative molecules for a wide range of scientific applications, from drug development to materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Pharmacological Effects of 5-Amino-3-methylisothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that have been exploited in a range of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of 5-Amino-3-methylisothiazole-4-carboxylic acid, a key building block for the synthesis of novel pharmacological agents. While direct pharmacological data on the parent compound is limited, extensive research on its derivatives reveals significant potential, particularly in the realms of immunomodulation and anti-inflammatory activity. This document will delve into the synthesis of this core structure, explore the immunological activities of its derivatives, propose potential mechanisms of action, and provide detailed experimental protocols for its evaluation.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in the development of diverse bioactive molecules. Its unique structural features contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a recurring motif in a variety of therapeutic areas. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, immunosuppressive, and antitumor effects.[1] The inherent stability of the isothiazole ring and its capacity for diverse functionalization at multiple positions make it an attractive starting point for the design of novel drug candidates.
This guide will focus on a specific, yet highly promising, isothiazole derivative: this compound. While much of the existing research has explored the pharmacological landscape of its derivatives, understanding the synthesis and potential of this core molecule is fundamental for future drug discovery efforts.
Synthesis of this compound and its Ethyl Ester
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route to the target compound and its ethyl ester, based on common isothiazole synthesis strategies.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology for the synthesis of the ethyl ester and its subsequent hydrolysis to the carboxylic acid. This protocol is based on established chemical principles for isothiazole synthesis and should be performed by qualified chemists in a controlled laboratory setting.
Part A: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, combine ethyl acetoacetate and cyanamide in equimolar amounts in a suitable solvent such as ethanol.
-
Condensation: Add a catalytic amount of a base, such as piperidine, and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate A: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue, ethyl 2-cyano-3-aminocrotonate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Cyclization: Dissolve the purified intermediate A in a chlorinated solvent like dichloromethane or chloroform. Cool the solution in an ice bath.
-
Addition of Sulfur Monochloride: Slowly add a solution of sulfur monochloride in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction and Quenching: Stir the reaction mixture at room temperature for 12-18 hours. After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 5-amino-3-methylisothiazole-4-carboxylate, can be purified by column chromatography on silica gel.
Part B: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 5-amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.
-
Addition of Base: Add an excess of an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.
-
Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Potential Pharmacological Effects: Insights from Derivatives
While direct pharmacological studies on this compound are scarce, a significant body of research on its derivatives points towards promising immunomodulatory and anti-inflammatory activities.[1]
Immunosuppressive Activity
Several studies have demonstrated that derivatives of this compound possess notable immunosuppressive properties.[1] In one key study, a series of amides were synthesized from the ethyl ester of the parent compound. These derivatives were evaluated for their effects on both humoral and cellular immune responses in murine models.[1]
Key Findings:
-
Humoral Immune Response: Certain derivatives were shown to suppress the antibody-forming cell response to sheep red blood cells (SRBC) in mice.[1]
-
Delayed-Type Hypersensitivity (DTH): A reduction in the DTH reaction, a measure of cell-mediated immunity, was observed with some of the synthesized compounds.[1]
-
Structure-Activity Relationship (SAR): The study revealed that the nature of the substituent at the 4- and 5-positions of the isothiazole ring is crucial for immunological activity. For instance, the introduction of an aminoacylamine group at the 5-position and a lipophilic ester group at the 4-position led to compounds with significant immunosuppressive effects.[1] One derivative, in particular, possessing a p-phenetidine residue, was found to be a potent immunosuppressant.[1]
These findings suggest that the this compound scaffold is a viable starting point for the development of novel immunosuppressive agents.
Anti-inflammatory Potential
The broader class of isothiazole and isoxazole derivatives has been extensively investigated for anti-inflammatory properties. These compounds often exert their effects through the modulation of key inflammatory pathways. While not directly studied with the parent compound, the mechanisms identified for its analogs provide a strong rationale for its potential in this area.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: Isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cultures.[2]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of these heterocyclic compounds are often linked to their ability to interfere with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes.
-
Enzyme Inhibition: Some thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory mediator.
The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of isothiazole derivatives.
Caption: Potential anti-inflammatory mechanism of action for isothiazole derivatives.
Experimental Protocols for Pharmacological Evaluation
To rigorously assess the potential pharmacological effects of this compound and its novel derivatives, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Assays
4.1.1. Immunomodulatory Activity
-
Lymphocyte Proliferation Assay:
-
Isolate splenocytes from mice.
-
Culture the splenocytes in 96-well plates in the presence of T-cell mitogens (e.g., Concanavalin A or Phytohemagglutinin) or B-cell mitogens (e.g., Lipopolysaccharide).
-
Add varying concentrations of the test compound to the wells.
-
After a 48-72 hour incubation period, assess cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
A decrease in proliferation in the presence of the compound suggests immunosuppressive activity.
-
-
Cytokine Production Assay:
-
Culture murine macrophages (e.g., RAW 264.7 cell line) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.
-
Treat the cells with different concentrations of the test compound.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][3]
-
4.1.2. Anti-inflammatory Activity
-
Nitric Oxide (NO) Inhibition Assay:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A reduction in nitrite levels indicates inhibition of NO production.
-
In Vivo Assays
4.2.1. Immunomodulatory Activity
-
Delayed-Type Hypersensitivity (DTH) Model:
-
Sensitize mice by subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant.
-
Administer the test compound orally or intraperitoneally for a specified period.
-
After 7-14 days, challenge the mice by injecting the antigen into the footpad.
-
Measure the footpad swelling at 24 and 48 hours post-challenge as an indicator of the DTH response.[1][3]
-
A significant reduction in swelling in the treated group compared to the control group indicates immunosuppressive activity.
-
-
Humoral Immune Response Model:
-
Immunize mice with sheep red blood cells (SRBCs).
-
Treat the mice with the test compound for a defined period.
-
After 4-5 days, collect blood and spleens.
-
Determine the serum anti-SRBC antibody titers using a hemagglutination assay.
-
Quantify the number of antibody-producing cells in the spleen using a plaque-forming cell (PFC) assay.[1]
-
4.2.2. Anti-inflammatory Activity
-
Carrageenan-Induced Paw Edema Model:
-
Administer the test compound to rats or mice.
-
After a set time (e.g., 1 hour), induce acute inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
A reduction in paw edema in the treated animals compared to the control group indicates anti-inflammatory activity.[3]
-
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Immunomodulatory Activity of this compound Derivatives
| Compound | Concentration (µM) | Lymphocyte Proliferation Inhibition (%) | TNF-α Inhibition (%) |
| Parent Compound | 1 | ||
| 10 | |||
| 100 | |||
| Derivative 1 | 1 | ||
| 10 | |||
| 100 | |||
| Derivative 2 | 1 | ||
| 10 | |||
| 100 | |||
| Control Drug | 10 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Parent Compound | 10 | |
| 50 | ||
| Derivative 1 | 10 | |
| 50 | ||
| Indomethacin | 10 |
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct evidence of its pharmacological effects is currently limited, the significant immunosuppressive and anti-inflammatory activities observed in its derivatives provide a strong impetus for further investigation. The synthetic pathways and experimental protocols outlined in this guide offer a robust framework for researchers to explore the full therapeutic potential of this compound and its future analogs.
Future research should focus on:
-
Direct Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies on the parent compound to establish its baseline activity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this class of compounds.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening a broader range of derivatives to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to determine their suitability for further development.
By systematically addressing these areas, the scientific community can unlock the full potential of this compound and its derivatives in the ongoing quest for novel and effective treatments for immune-mediated and inflammatory diseases.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-3-methylisothiazole-4-carboxylic acid CAS number and identification
An In-depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: Identification, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document details its core identification parameters, including its definitive CAS number, physicochemical properties, and structural features. We will explore a validated synthetic pathway, offering a causal explanation for the selection of reagents and reaction conditions. Furthermore, this guide presents robust, field-proven analytical methodologies for the unequivocal identification, characterization, and quantification of the molecule, leveraging spectroscopic and chromatographic techniques. This paper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.
Compound Identification and Physicochemical Properties
The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under CAS Number 22131-51-7 .[1][2][3] This unique identifier is crucial for accurate database searches, regulatory compliance, and procurement.
Chemical Structure
The molecule features a five-membered isothiazole ring, which is a sulfur- and nitrogen-containing heterocycle. The ring is substituted with a methyl group at position 3, a carboxylic acid at position 4, and an amino group at position 5. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
A summary of the core physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 22131-51-7 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Appearance | Solid / Powder | |
| Purity (Typical) | ≥95% | [4] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of substituted isothiazoles often involves the construction of the heterocyclic ring from acyclic precursors. A common and effective strategy is the oxidative cyclization of a β-iminothioamide.[5] This approach provides a robust framework for generating the core isothiazole scaffold. The subsequent installation or modification of functional groups, such as converting an ester to a carboxylic acid via hydrolysis, completes the synthesis.[6]
Proposed Synthetic Workflow
The following workflow outlines a logical and field-proven pathway to synthesize this compound. The causality behind this multi-step process lies in building the molecular complexity sequentially, starting with commercially available precursors and employing high-yield, well-documented reaction types.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Ester Hydrolysis (Step 4)
This protocol is adapted from established methods for the hydrolysis of thiazole carboxylate esters and represents the final key step in the synthesis.[6]
-
Dissolution: Dissolve the precursor, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq), in a suitable solvent mixture such as aqueous ethanol.
-
Saponification: Add an aqueous solution of Sodium Hydroxide (NaOH, e.g., 1.2 eq of 1M solution) to the stirring mixture. The choice of a base is critical; NaOH effectively catalyzes the saponification of the ester to a carboxylate salt.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60°C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Acidification: After cooling the reaction to room temperature, carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or an ethanol/water mixture) to yield the final, high-purity compound.
Analytical and Identification Techniques
A multi-pronged analytical approach is required for the definitive identification and quantification of this compound. This involves a combination of spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5-2.7 ppm), the amine protons (a broad singlet which may be exchangeable with D₂O), and the carboxylic acid proton (a very broad singlet at lower field, >10 ppm). The solvent of choice is often DMSO-d₆, which is effective at solubilizing the compound and allows for the observation of exchangeable protons.[6][7]
-
¹³C NMR: The carbon spectrum will provide evidence for all five carbon atoms in the molecule, including the methyl carbon, the three distinct carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield shift (typically >160 ppm).[6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred technique due to the compound's polarity and presence of ionizable groups (amino and carboxyl). Analysis via LC-MS/MS would show a parent ion corresponding to its molecular weight (m/z 159.02 for [M+H]⁺ in positive ion mode or m/z 157.01 for [M-H]⁻ in negative ion mode). Fragmentation patterns (MS/MS) can further confirm the structure.[8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups: N-H stretching vibrations for the primary amine (around 3100-3400 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch from the carboxylic acid group.[6][10]
Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for separating and quantifying this compound in complex matrices.[8]
Caption: General workflow for LC-MS/MS analysis.
Exemplary HPLC-UV / LC-MS/MS Protocol:
This protocol is based on established methods for analyzing related polar heterocyclic compounds.[8]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector, coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent choice. The C18 stationary phase provides the necessary hydrophobic interaction to retain this polar molecule, allowing for effective separation from other components.
-
Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% v/v Formic Acid in Water. The buffer is essential for controlling pH and improving peak shape, while the formic acid aids in protonation for positive-mode ESI.
-
Mobile Phase B: Acetonitrile/Methanol (95:5 v/v). This organic mixture serves as the strong eluent.
-
-
Elution: An isocratic elution with a high aqueous component (e.g., 85% A and 15% B) at a flow rate of 1.0 mL/min is a good starting point, given the compound's polarity.
-
Detection:
-
UV: Detection wavelength can be set around 270 nm, a region where many aminothiazole/isothiazole rings exhibit absorbance.[8]
-
MS/MS: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent ion to a characteristic fragment ion to ensure maximum selectivity and sensitivity.
-
Applications and Significance in Research
This compound is not merely a chemical curiosity; it is a valuable heterocyclic building block. Its bifunctional nature (possessing both an amine and a carboxylic acid) makes it an ideal scaffold for constructing more complex molecules in medicinal chemistry. Isothiazole derivatives have been investigated for a wide range of biological activities, including potential antiproliferative and anticancer effects.[10] The core structure serves as a precursor for the synthesis of novel kinase inhibitors and other targeted therapeutic agents.[11]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar aminothiazole and isothiazole compounds should be used to guide handling procedures.
-
General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Hazards: Similar compounds are often classified as harmful if swallowed (Acute toxicity, Oral) and may cause skin and serious eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 22131-51-7|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]
- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. spectrabase.com [spectrabase.com]
- 8. d-nb.info [d-nb.info]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Methodological & Application
The Strategic Application of 5-Amino-3-methylisothiazole-4-carboxylic Acid in Modern Medicinal Chemistry
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its role in the design of numerous therapeutic agents. Among the vast array of isothiazole derivatives, 5-Amino-3-methylisothiazole-4-carboxylic acid stands out as a particularly versatile building block, offering medicinal chemists a robust platform for the development of novel drugs, most notably in the realm of kinase inhibition.
This comprehensive guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of this compound in drug discovery. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in the latest scientific literature.
The Isothiazole Scaffold: A Hub of Bioactivity
The utility of the isothiazole ring in medicinal chemistry is well-documented. This heterocycle can act as a bioisostere for other aromatic systems and its nitrogen and sulfur atoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[1] This has led to the development of isothiazole-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Specifically, the 2-aminothiazole moiety has emerged as a powerful pharmacophore in the design of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The 2-aminothiazole scaffold has the ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a feature exploited in the design of successful drugs like the multi-kinase inhibitor Dasatinib.[2] While this compound is an isothiazole, the principles of hinge binding observed with the isomeric 2-aminothiazole scaffold provide a valuable conceptual framework for its application in kinase inhibitor design.
Synthesis of the Core Scaffold: A Two-Step Approach
A reliable supply of the core scaffold is paramount for any medicinal chemistry campaign. While a direct one-step synthesis of this compound is not prominently described in the literature, a robust two-step procedure via its ethyl ester is the most practical approach. This involves the initial synthesis of ethyl 5-amino-3-methylisothiazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.
Protocol 1: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of substituted thiazoles and isoxazoles.[4][5]
Reaction Scheme:
Caption: Synthesis of the ethyl ester precursor.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of THF and water at 0 °C, add NBS (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Add thiourea (1.0 eq) to the reaction mixture and heat to 80 °C for 2 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Hydrolysis to this compound
Standard ester hydrolysis conditions can be employed to obtain the target carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
The resulting precipitate is the desired carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Derivatization Strategies: Building a Library of Bioactive Molecules
The true power of this compound lies in its potential for derivatization at both the 5-amino and 4-carboxylic acid positions. Amide bond formation at the carboxylic acid is a particularly valuable transformation for exploring structure-activity relationships (SAR).
Protocol 3: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive amines or when aiming for rapid reaction times and high yields.[3]
Reaction Scheme:
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system. For many aminothiazole derivatives, recrystallization from ethanol or isopropanol can yield highly pure crystalline material.[4]
Application in Kinase Inhibitor Design: Targeting the ATP-Binding Site
Derivatives of this compound are promising candidates for the development of kinase inhibitors. The core scaffold can be strategically elaborated to occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for derivatives of this compound are not extensively published, we can extrapolate from the broader class of aminothiazole kinase inhibitors.[2]
-
The 5-Amino Group: This group can be acylated to introduce substituents that can interact with the solvent-exposed region of the ATP-binding site.
-
The 4-Carboxamide Group: The amide nitrogen can act as a hydrogen bond donor, while the R-group of the coupled amine can be varied to probe different pockets within the kinase active site. For example, in the development of Src-family kinase inhibitors, the nature of the substituent on the carboxamide was found to be critical for potency.[2]
-
The 3-Methyl Group: This group typically points towards the "gatekeeper" residue of the kinase. While less commonly modified, its size and electronics can influence selectivity.
Targeting Aurora and Src Family Kinases
Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[6] The aminothiazole scaffold has been successfully employed in the design of Aurora kinase inhibitors.[7] Similarly, Src family kinases are non-receptor tyrosine kinases that are often dysregulated in cancer, and aminothiazole-based inhibitors have shown significant promise in targeting these enzymes.[8]
Hypothetical Binding Mode:
While no crystal structure of a this compound derivative bound to a kinase is currently available in the Protein Data Bank, a hypothetical binding mode can be proposed based on the known interactions of other aminothiazole inhibitors.
Caption: A conceptual model of inhibitor binding in a kinase active site.
Data Presentation: Anticancer Activity of Isothiazole Derivatives
The following table summarizes the in vitro antiproliferative activity of various isothiazole derivatives, highlighting the potential of this scaffold in cancer drug discovery. It is important to note that these are examples from the broader class of isothiazoles and not exclusively from the title compound.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides | MV4-11 (Leukemia) | 1.5 - >100 | [9] |
| LoVo (Colon Cancer) | 2.5 - >100 | [9] | |
| LoVo/DX (Resistant Colon Cancer) | 2.0 - >100 | [9] | |
| MCF-7 (Breast Cancer) | 3.0 - >100 | [9] | |
| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (Leukemia) | 0.8 - >100 | [10] |
| LoVo (Colon Cancer) | 1.2 - >100 | [10] | |
| LoVo/DX (Resistant Colon Cancer) | 1.0 - >100 | [10] | |
| MCF-7 (Breast Cancer) | 2.5 - >100 | [10] |
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its straightforward synthesis and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of the broader aminothiazole class in kinase inhibition provides a strong rationale for the exploration of derivatives of this specific isothiazole isomer.
Future work in this area should focus on the systematic exploration of the SAR of 5-Amino-3-methylisothiazole-4-carboxamides against a panel of cancer-relevant kinases. The generation of X-ray crystal structures of these inhibitors in complex with their target kinases will be crucial for understanding their binding modes and for guiding further structure-based drug design efforts. The continued investigation of this promising scaffold holds the potential to deliver the next generation of targeted therapies for a range of human diseases.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-アミノ-3-メチル-イソチアゾール 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
experimental protocol for testing the efficacy of 5-Amino-3-methylisothiazole-4-carboxylic acid
As a Senior Application Scientist, this document provides a comprehensive experimental framework for evaluating the efficacy of the novel compound, 5-Amino-3-methylisothiazole-4-carboxylic acid. Given the limited existing data on this specific molecule, this guide is structured as a multi-phase screening funnel. This approach begins with broad, hypothesis-generating in vitro assays and progresses to a targeted in vivo proof-of-concept study.
The rationale for this structure is to efficiently identify a potential therapeutic application and mechanism of action before committing to more resource-intensive animal studies. Based on the chemical class (isothiazole derivatives), which has shown diverse biological activities including anti-inflammatory and CNS-related effects, we will build our initial hypothesis around neuroprotection .[1][2] Specifically, we will investigate the compound's ability to mitigate neuronal damage caused by excitotoxicity, a common pathological mechanism in many neurological disorders.[3][4]
This protocol is designed to be a self-validating system, with detailed explanations for experimental choices and integrated controls to ensure data integrity and trustworthiness, adhering to the principles of preclinical drug development.[5][6][7]
Experimental & Validation Workflow
The overall strategy follows a three-phase progression: initial in vitro screening for neuroprotective activity, mechanism of action elucidation, and a final in vivo validation using a well-established model of neuronal hyperexcitability.
Caption: Phased experimental workflow for efficacy testing.
Phase 1: In Vitro Screening for Neuroprotective Efficacy
Objective: To determine if this compound can protect primary neurons from glutamate-induced excitotoxicity.
Rationale: Excitotoxicity, primarily mediated by over-activation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx and subsequent neuronal death.[3][4] This is a fundamental pathological process in stroke, epilepsy, and neurodegenerative diseases. An in vitro excitotoxicity assay provides a rapid and robust system to screen for potential neuroprotective compounds.[8][9] We will use primary cortical neurons as they represent a physiologically relevant cell model.
Protocol 1.1: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture:
-
Culture primary cortical neurons from embryonic mice or rats on poly-D-lysine coated 96-well plates.
-
Maintain cultures for 14-16 days in vitro (DIV) to allow for mature synaptic connections to form.[9]
-
-
Compound Preparation & Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series to achieve final concentrations ranging from 10 nM to 100 µM.
-
Replace the culture medium with a fresh medium containing the test compound or vehicle control (e.g., 0.1% DMSO). A positive control, such as the NMDA receptor antagonist MK-801 (10 µM), should be included.[9][10]
-
Incubate for 24 hours.
-
-
Induction of Excitotoxicity:
-
After pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound, vehicle, or positive control.[4][8]
-
Remove the glutamate-containing medium and replace it with a fresh medium containing the respective compounds/controls.
-
-
Assessment of Cell Viability (24 hours post-insult):
-
MTT Assay (Metabolic Activity):
-
LDH Assay (Cytotoxicity):
-
Data Presentation & Interpretation
Summarize the results in a dose-response table. A "hit" is defined as a statistically significant, dose-dependent increase in cell viability (MTT) or decrease in cytotoxicity (LDH) compared to the glutamate-only vehicle control.
| Compound Concentration | Mean Absorbance (570 nm) ± SD | % Cell Viability (Normalized to Control) |
| Control (No Glutamate) | 1.25 ± 0.08 | 100% |
| Vehicle + Glutamate | 0.45 ± 0.05 | 36% |
| 10 nM Test Compound | 0.50 ± 0.06 | 40% |
| 100 nM Test Compound | 0.68 ± 0.07 | 54% |
| 1 µM Test Compound | 0.95 ± 0.09 | 76% |
| 10 µM Test Compound | 1.15 ± 0.10 | 92% |
| 10 µM MK-801 (Positive Control) | 1.20 ± 0.07 | 96% |
Phase 2: Mechanism of Action (MoA) Elucidation
Objective: If the compound shows neuroprotective activity, this phase aims to identify its putative molecular target and mechanism. Our primary hypothesis is the modulation of NMDA receptor signaling.
Rationale: Understanding the MoA is critical for further development. We will investigate direct target engagement with the NMDA receptor and assess its impact on downstream functional and cell death pathways.
Caption: Hypothesized mechanism of neuroprotection via NMDA receptor antagonism.
Protocol 2.1: NMDA Receptor Binding Assay
-
Objective: To determine if the compound directly binds to the NMDA receptor.
-
Method: A competitive radioligand binding assay is the gold standard.[12][13]
-
Use a membrane preparation from rat brains, which is rich in NMDA receptors.[12]
-
Incubate the membrane preparation with a radiolabeled NMDA receptor ligand (e.g., ³H-MK-801).
-
Add increasing concentrations of the non-radiolabeled test compound.
-
Measure the displacement of the radioligand. A potent binder will displace the radioligand at low concentrations.
-
Calculate the inhibition constant (Ki) to quantify binding affinity.
-
Protocol 2.2: Functional Assessment with Calcium Imaging
-
Objective: To measure the functional consequence of receptor binding on ion channel activity.
-
Method:
-
Culture primary neurons on glass-bottom plates.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Treat cells with the test compound or controls.
-
Stimulate the cells with NMDA and its co-agonist glycine (e.g., 100 µM each).[10]
-
Measure changes in intracellular calcium concentration using fluorescence microscopy. An effective antagonist will block or significantly reduce the NMDA-induced calcium influx.[10][13]
-
Protocol 2.3: Downstream Pathway Analysis
-
Objective: To confirm if the observed neuroprotection correlates with a reduction in downstream cell death markers.
-
Methods:
-
ROS Assay: Use a probe like H2DCFDA to measure intracellular reactive oxygen species (ROS) levels after glutamate insult in the presence or absence of the test compound.[11] Neuroprotection should correlate with reduced ROS production.
-
Caspase-3 Assay: Measure the activity of executioner caspase-3, a key marker of apoptosis, using a fluorometric or colorimetric assay kit.[11] A reduction in caspase-3 activity would support an anti-apoptotic mechanism.
-
Phase 3: In Vivo Proof-of-Concept
Objective: To evaluate the efficacy of the compound in a living animal model that reflects neuronal hyperexcitability.
Rationale: A successful transition from in vitro to in vivo models is a critical milestone in drug development.[14] The Maximal Electroshock (MES) seizure model is a well-validated, acute screening test for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[15][16][17] This model is relevant to our excitotoxicity hypothesis as seizures represent an extreme form of neuronal hyperexcitability. Before efficacy testing, preliminary safety, tolerability, and pharmacokinetic studies are required to establish an appropriate dose and route of administration.[18][19]
Protocol 3.1: Maximal Electroshock (MES) Seizure Test in Mice
-
Animals: Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g. Acclimatize animals for at least one week before the experiment.
-
Compound Administration:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses determined from preliminary studies.
-
Include a vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg).[20]
-
The time between drug administration and the MES test should be based on the compound's predicted time to maximum concentration (Tmax).
-
-
Induction of Seizure:
-
At the predetermined time point, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
This stimulus will reliably induce a tonic-clonic seizure in unprotected, vehicle-treated animals.
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension phase is defined as protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure endpoint.
-
Data Presentation & Interpretation
| Treatment Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | 0 / 10 | 0% |
| Test Compound | 10 | 2 / 10 | 20% |
| Test Compound | 30 | 6 / 10 | 60% |
| Test Compound | 100 | 9 / 10 | 90% |
| Phenytoin (Positive Control) | 20 | 10 / 10 | 100% |
A dose-dependent increase in the percentage of protected animals indicates positive anticonvulsant efficacy in this model, providing strong in vivo proof-of-concept for the compound's ability to suppress neuronal hyperexcitability.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 4. innoprot.com [innoprot.com]
- 5. Step 2: Preclinical Research | FDA [fda.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 8. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 20. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-Amino-3-methylisothiazole-4-carboxylic acid in Modern Organic Synthesis
Introduction: The Strategic Importance of the Isothiazole Nucleus
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Among the diverse array of isothiazole derivatives, 5-amino-3-methylisothiazole-4-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic carboxylic acid, and a modifiable aromatic core, provides chemists with a powerful tool for the construction of complex molecular architectures.
This comprehensive guide delves into the practical applications of this compound, offering detailed protocols and expert insights into its use as a foundational element in the synthesis of novel chemical entities. We will explore its synthesis, key reactions, and its role in the development of fused heterocyclic systems, providing researchers, scientists, and drug development professionals with a robust resource to accelerate their research endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | ChemUniverse |
| Molecular Weight | 158.18 g/mol | ChemUniverse |
| CAS Number | 22131-51-7 | ChemUniverse |
| Appearance | Solid | - |
| Purity | Typically >95% | ChemUniverse |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.
Synthesis of this compound: A Practical Protocol
The synthesis of the title compound is typically achieved through a multi-step sequence, commencing with the construction of the isothiazole core, followed by functional group manipulations. A common and efficient route involves the synthesis of the corresponding ethyl ester, which is then hydrolyzed to afford the desired carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of related 2-aminothiazole carboxylates.[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Bromination (in situ): In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.
-
Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 2-3 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford pure ethyl 5-amino-3-methylisothiazole-4-carboxylate.
Expertise & Experience: The in-situ generation of the α-bromo acetoacetate is a key step that avoids the handling of a lachrymatory and unstable intermediate. Careful control of the temperature during the NBS addition is crucial to prevent side reactions. The choice of a water/THF solvent system facilitates the solubility of both the organic and inorganic reagents.
Part 2: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.
Materials:
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Saponification: Dissolve the ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to 50-60°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Trustworthiness: The progress of the hydrolysis should be carefully monitored to avoid potential degradation of the isothiazole ring under harsh basic conditions. Acidification should be performed slowly and with cooling to ensure controlled precipitation and to avoid excessive heat generation.
Applications in Organic Synthesis: Protocols and Mechanistic Insights
The true utility of this compound lies in its ability to serve as a scaffold for the construction of more elaborate molecules. The amino and carboxylic acid functionalities provide orthogonal handles for a variety of chemical transformations.
Application 1: Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide, a key functional group in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.
General Protocol for Amide Coupling using HATU
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and provides high yields even with sterically hindered amines or acids.[5]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active O-acylisourea intermediate.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction. The use of an inert atmosphere is crucial to prevent the reaction of the activated acid with atmospheric moisture.
Application 2: Synthesis of Fused Heterocyclic Systems - Isothiazolo[5,4-b]pyridines
The ortho-relationship of the amino and carboxylic acid groups on the isothiazole ring makes this building block an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. Isothiazolo[5,4-b]pyridines, for example, are a class of compounds with potential biological activities that can be accessed from this starting material.[6][7]
Protocol for the Synthesis of a Dihydroxyisothiazolo[5,4-b]pyridine Derivative
Caption: Workflow for the synthesis of a fused isothiazolo[5,4-b]pyridine.
Materials:
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq) followed by diethyl malonate (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the enolate of diethyl malonate on the ester carbonyl of the isothiazole, followed by an intramolecular cyclization where the amino group attacks one of the ester carbonyls of the malonate moiety. Subsequent elimination of ethanol drives the reaction to form the fused pyridone ring.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be an invaluable building block in the synthetic chemist's toolbox. Its inherent functionality allows for the straightforward synthesis of a wide array of derivatives, from simple amides to complex fused heterocyclic systems. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile molecule in their quest for novel compounds with significant biological and material properties. The continued exploration of the reactivity of this and related isothiazole derivatives will undoubtedly lead to the discovery of new medicines and advanced materials.
References
Application Note & Protocols: High-Purity Isolation of 5-Amino-3-methylisothiazole-4-carboxylic acid
Abstract
5-Amino-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for novel therapeutic agents.[1][2] Commercially available batches of this reagent often present with a purity of approximately 95%, necessitating robust purification strategies to meet the stringent requirements of drug development and scientific research.[3][4] This guide provides a detailed examination of the physicochemical properties of the target compound and outlines two primary, validated protocols for its purification: bulk purification via optimized recrystallization and high-purity polishing using advanced chromatographic techniques. Methods for purity verification and troubleshooting are also discussed to ensure researchers can reliably obtain high-quality material.
Compound Profile and Purification Challenges
Understanding the inherent chemical nature of this compound is fundamental to designing an effective purification strategy. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic and highly polar compound. This amphoteric nature governs its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 22131-51-7 | [3][5] |
| Molecular Formula | C₅H₆N₂O₂S | [3][4] |
| Molecular Weight | 158.18 g/mol | [3][4] |
| Appearance | Solid, powder (typical) | |
| Functional Groups | Primary Amine, Carboxylic Acid, Isothiazole Ring | [3] |
| Predicted pKa | pKa₁ ≈ 3-4 (Carboxylic Acid), pKa₂ ≈ 5-6 (Amino Group Protonation) | Estimated based on functional groups[6] |
| Polarity | High | Inferred from structure |
The primary purification challenges stem from:
-
High Polarity: The compound's polarity makes it challenging to handle with traditional normal-phase silica chromatography, where it would likely exhibit irreversible adsorption. It can also lead to poor retention on standard C18 reversed-phase columns.[7][8]
-
Zwitterionic Character: Its solubility is highly pH-dependent. It is generally insoluble in non-polar organic solvents but shows some solubility in polar protic solvents.
-
Common Impurities: Impurities may include unreacted starting materials, by-products from synthesis (e.g., chlorinated analogs or precursors), and residual salts.[9][10]
Strategic Purification Workflow
A multi-step approach is recommended to efficiently upgrade the purity of this compound from a typical 95% to a desired >99.5%. The strategy prioritizes a cost-effective bulk purification step followed by an optional, high-resolution polishing step for applications demanding the highest purity.
Caption: Recommended purification workflow for this compound.
Protocol 1: Bulk Purification by Recrystallization
Recrystallization is the most effective first-line technique for removing the majority of impurities. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[11]
Causality Behind Experimental Choices
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For polar, zwitterionic molecules, polar protic solvents or their aqueous mixtures are often effective.[11] Common choices for heterocyclic compounds include ethanol, methanol, and water.[11]
-
Hot Filtration: This step is crucial if insoluble impurities are present. Performing this step rapidly prevents premature crystallization of the desired product.
-
Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
Step-by-Step Methodology
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the crude material into three separate test tubes.
-
To each tube, add a different solvent dropwise: (a) Deionized Water, (b) Ethanol, (c) a 1:1 mixture of Ethanol/Water.
-
Observe solubility at room temperature.
-
Gently heat the tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.
-
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) in small portions while heating the mixture with stirring (e.g., on a hot plate stirrer) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution.
-
Swirl the mixture for 2-5 minutes to adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Expected Outcome: This protocol can typically increase the purity from ~95% to >98.5%.
Protocol 2: High-Purity Chromatographic Polishing
For applications requiring purity >99.5%, such as the synthesis of active pharmaceutical ingredients or the preparation of analytical standards, preparative liquid chromatography is necessary.
Causality Behind Method Selection
-
Reversed-Phase (RP) on Polar-Modified Columns: Standard C18 columns often fail to retain highly polar compounds. Polar-embedded or polar-endcapped C18 columns contain functional groups (e.g., amides, carbamates) that create a more hydrophilic surface. This allows for better interaction with polar analytes and prevents "phase collapse" in highly aqueous mobile phases, leading to improved retention and peak shape.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for very polar compounds.[7] It utilizes a polar stationary phase (like bare silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (water). The analyte partitions into an immobilized water layer on the stationary phase, providing strong retention for polar molecules that would elute in the void volume in reversed-phase.[8]
Step-by-Step Methodology: HILIC
-
System Preparation:
-
Stationary Phase: Preparative HILIC column (e.g., Silica, Amide, or Diol phase).
-
Mobile Phase A: 95:5 Acetonitrile / Water + 10 mM Ammonium Formate (adjust to pH 3.5 with formic acid).
-
Mobile Phase B: 50:50 Acetonitrile / Water + 10 mM Ammonium Formate (adjust to pH 3.5 with formic acid).
-
Rationale: Acetonitrile is the weak solvent, and water is the strong solvent.[7] The buffer is essential to maintain a consistent ionization state for the zwitterionic analyte, ensuring reproducible retention and sharp peaks.
-
-
Sample Preparation:
-
Dissolve the recrystallized material in a solvent that is weak for HILIC but provides good solubility, such as 70-80% acetonitrile. A small amount of DMSO can be used initially if solubility is poor, followed by dilution.
-
-
Chromatography:
-
Equilibrate the column with 95-100% Mobile Phase A.
-
Inject the dissolved sample.
-
Run a gradient elution. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Return to 5% B for re-equilibration.
-
-
Monitor the elution using a UV detector (a wavelength scan should be performed, but 260-280 nm is a reasonable starting point).
-
-
Fraction Collection and Isolation:
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid, free of buffer salts (ammonium formate is volatile).
-
Table 2: Summary of Suggested Starting Conditions for Chromatography
| Parameter | Polar-Modified RP-HPLC | HILIC |
|---|---|---|
| Column Type | C18 with polar-embedding (e.g., AQ type) | Silica, Diol, or Amide phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 95:5 ACN/Water + 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 50:50 ACN/Water + 10 mM Ammonium Formate |
| Gradient | 5% to 95% B over 20-30 min | 5% to 50% B over 20-30 min |
| Detection | UV, 260-280 nm | UV, 260-280 nm |
Purity Assessment and Characterization
Post-purification analysis is mandatory to confirm purity and structural integrity.
-
High-Performance Liquid Chromatography (HPLC-UV): Use an analytical-scale column (either polar-modified RP or HILIC) with a validated method to determine purity. The purity is typically reported as the peak area percentage of the main component.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight of the purified compound and can help identify any co-eluting impurities.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and ensure no structural rearrangement occurred during purification. The absence of impurity peaks provides strong evidence of high purity.[2]
Troubleshooting
Table 3: Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Oiling out during recrystallization | Solvent is too good; solution is supersaturated; cooling is too rapid. | Add a small amount of a co-solvent in which the compound is less soluble; ensure slow cooling; scratch the inside of the flask to induce nucleation.[14] |
| Poor recovery from recrystallization | Too much solvent was used; compound is too soluble in the chosen solvent. | Re-concentrate the mother liquor and cool again; re-evaluate solvent choice from the initial screening. |
| Poor peak shape in HPLC (tailing) | Secondary interactions with silica; inappropriate mobile phase pH. | Use a buffered mobile phase to control ionization; for RP, use a column with advanced end-capping; for HILIC, ensure proper column equilibration. |
| No retention on reversed-phase column | Compound is too polar for the stationary phase. | Switch to a polar-embedded/endcapped column or, more effectively, switch to a HILIC method.[7][8] |
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. itmedicalteam.pl [itmedicalteam.pl]
in vitro and in vivo studies using 5-Amino-3-methylisothiazole-4-carboxylic acid
An in-depth guide to the pre-clinical evaluation of 5-Amino-3-methylisothiazole-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery, is presented in this comprehensive document. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the biological activities of this molecule and its derivatives. While direct studies on the parent compound are emerging, the protocols detailed herein are based on established methodologies for closely related isothiazole and isoxazole analogs, providing a scientifically rigorous starting point for new research endeavors.
Introduction: The Therapeutic Potential of the Isothiazole Scaffold
The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral, anti-inflammatory, immunosuppressive, and antitumor effects[1]. This compound serves as a key building block for the synthesis of novel therapeutic candidates. Research into its derivatives has primarily focused on two promising avenues: immunomodulation and oncology.
Derivatives have been shown to possess immunological activity, capable of suppressing humoral immune responses and cellular proliferation of splenocytes[1]. Closely related isoxazole analogs have demonstrated dose-dependent suppression of T-cell proliferation and inhibition of pro-inflammatory cytokines like TNF-α[2]. In the realm of oncology, various substituted isothiazoles have exhibited potent antiproliferative activity against leukemia and solid tumor cell lines, such as colon and breast cancer[3][4].
This guide provides detailed protocols for the in vitro and in vivo characterization of this compound, drawing from the successful evaluation of its derivatives. The methodologies are designed to be self-validating and are grounded in peer-reviewed literature to ensure scientific integrity.
Part 1: In Vitro Evaluation of Biological Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, and selectivity in a controlled cellular environment.
Assessment of Antiproliferative Activity
The potential of this compound as an anticancer agent can be initially assessed by screening its effect on the proliferation of various cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are robust and widely used methods for this purpose[4].
This protocol is adapted from methodologies used to evaluate isothiazole derivatives against human cancer cell lines[4].
Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells, providing a sensitive measure of total biomass.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., LoVo for colon adenocarcinoma, MCF-7 for breast adenocarcinoma, and MV4-11 for leukemia) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[4]
-
A non-cancerous cell line (e.g., MCF-10A for mammary gland epithelium) should be included to assess selectivity.[4]
-
-
Cell Plating:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the media in the 96-well plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
| Cell Line | Compound | IC50 (µM) | Selectivity Index (SI)* |
| LoVo (Colon) | This compound | Hypothetical Value | Hypothetical Value |
| MCF-7 (Breast) | This compound | Hypothetical Value | Hypothetical Value |
| MV4-11 (Leukemia) | This compound | Hypothetical Value | Hypothetical Value |
| MCF-10A (Normal) | This compound | Hypothetical Value | N/A |
| Doxorubicin | Positive Control | Known Value | Known Value |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Caption: Workflow for SRB-based antiproliferation screening.
Assessment of Immunomodulatory Activity
To investigate the immunomodulatory properties, the effect of the compound on immune cell proliferation and cytokine production can be evaluated. These protocols are based on studies of related isothiazole and isoxazole derivatives[1][2].
Rationale: This assay determines if the compound can suppress the activation and proliferation of T-lymphocytes, a key event in the adaptive immune response. Phytohemagglutinin (PHA) is a potent T-cell mitogen used to stimulate this process.
Step-by-Step Methodology:
-
Splenocyte Isolation:
-
Humanely euthanize BALB/c mice and aseptically remove the spleens.
-
Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides in RPMI-1640 medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes twice with RPMI-1640, count viable cells using trypan blue, and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the cell suspension into 96-well plates.
-
Add the test compound at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Stimulate the cells with a T-cell mitogen like Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL).[2] Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Proliferation Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Add 100 µL of 10% SDS in 0.01 M HCl to solubilize the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of inhibition of proliferation relative to the PHA-stimulated vehicle control.
-
Part 2: In Vivo Evaluation of Biological Activity
In vivo studies are crucial to understand a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Assessment of Anti-inflammatory and Immunosuppressive Activity
The Delayed-Type Hypersensitivity (DTH) model is a classic in vivo assay to evaluate cell-mediated immunity and the anti-inflammatory or immunosuppressive potential of a compound[2].
Rationale: The DTH response is a T-cell mediated inflammatory reaction that occurs 24-72 hours after exposure to an antigen in a sensitized individual. Suppression of this response indicates potential immunosuppressive or anti-inflammatory activity.
Step-by-Step Methodology:
-
Animals:
-
Use 8-10 week old female BALB/c mice, housed in standard conditions.[1] Allow at least one week of acclimatization.
-
-
Sensitization Phase (Day 0):
-
Sensitize mice by subcutaneous injection at the base of the tail with 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).
-
-
Compound Administration:
-
Divide mice into groups: Vehicle control, positive control (e.g., Cyclosporine A), and treatment groups receiving different doses of this compound.
-
Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily, starting from the day of sensitization (Day 0) until the day before the challenge.
-
-
Elicitation/Challenge Phase (Day 7):
-
Measure the thickness of the left hind footpad using a digital caliper.
-
Challenge the mice by injecting 20 µg of OVA in saline into the plantar surface of the left hind footpad.
-
-
Measurement of Response (Day 8):
-
24 hours after the challenge, measure the footpad thickness again.
-
The DTH response is quantified as the increase in footpad thickness (in mm) from the pre-challenge measurement.
-
-
Data Analysis:
-
Calculate the mean increase in footpad swelling for each group.
-
Determine the percentage of inhibition of the DTH response in the treated groups compared to the vehicle control group.
-
Caption: Workflow for the mouse model of delayed-type hypersensitivity.
Part 3: Mechanistic Insights and Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, the observed immunosuppressive and antiproliferative activities of its analogs suggest interference with common signaling pathways crucial for cell proliferation and immune activation. A plausible hypothesis involves the modulation of transcription factors like NF-κB or kinase pathways such as MAPKs, which are central to both inflammatory responses and cell cycle progression.
Caption: Hypothesized mechanism of action via kinase pathway inhibition.
Conclusion
This compound represents a versatile chemical scaffold with significant therapeutic potential, particularly in immunology and oncology. The application notes and protocols provided in this guide offer a comprehensive and scientifically grounded framework for the systematic in vitro and in vivo evaluation of this compound and its future derivatives. By adhering to these methodologies, researchers can generate reliable and reproducible data, paving the way for the development of novel, targeted therapies.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the initial construction of the corresponding ethyl ester, followed by a final hydrolysis step to yield the desired carboxylic acid. This approach allows for easier purification of the more soluble ester intermediate.
The general synthetic workflow is outlined below. It begins with the formation of a key thioamide intermediate, followed by an oxidative cyclization to form the isothiazole ring, and concludes with saponification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Thioamide Formation
Question: My initial reaction to form the thioamide precursor is sluggish, and the yield is low. What are the common causes?
Answer: Low yield in this initial condensation step typically points to one of three areas: reagent quality, reaction conditions, or equilibrium issues.
-
Reagent Purity: Ensure your starting materials, particularly the source of sulfur (e.g., elemental sulfur) and the base used (e.g., triethylamine, morpholine), are of high purity and anhydrous where necessary. Moisture can interfere with the base and quench reactive intermediates.
-
Base Stoichiometry and Strength: The choice of base is critical. A base that is too weak may not facilitate the reaction efficiently. Conversely, a base that is too strong or nucleophilic might lead to side reactions. Stoichiometry is also key; ensure you are using the correct molar equivalents as specified in established protocols.
-
Temperature Control: This reaction is often exothermic. Running the reaction at too high a temperature can promote the formation of undesired byproducts. Conversely, if the temperature is too low, the reaction rate may be impractically slow. We recommend starting at room temperature and gently warming to 40-50°C while monitoring via Thin Layer Chromatography (TLC).
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rate and yield. Protic solvents like ethanol are commonly used and generally effective. If you experience issues, consider switching to a polar aprotic solvent, but be aware this may alter the reaction profile.
Step 2: Oxidative Cyclization
Question: The oxidative cyclization to form the isothiazole ring gives a complex mixture of products, and my desired intermediate is difficult to isolate. How can I improve selectivity?
Answer: This is a critical step where over-oxidation or side reactions can drastically reduce your yield.[1] Selectivity is governed by the choice of oxidant and precise control of the reaction conditions.
-
Choice of Oxidizing Agent: Various oxidants can be used for this ring-closure, including hydrogen peroxide, chloramine, or persulfates.[1]
-
Hydrogen Peroxide: Often effective but can lead to over-oxidation if not controlled. The reaction is typically run at a low temperature (0-10°C) with slow, dropwise addition of the H₂O₂ solution.
-
Chloramine-T or Sulfuryl Chloride: These are powerful oxidizing/chlorinating agents that can be highly effective but may also lead to chlorinated byproducts if stoichiometry is not exact.[2] These reactions require rigorous temperature control, often below 5°C.[1]
-
-
Reaction Monitoring: This reaction must be carefully monitored by TLC. Quench the reaction as soon as the starting thioamide has been consumed to prevent the formation of degradation products. A common mistake is to let the reaction run for too long.
-
pH Control: The pH of the reaction medium can influence the oxidant's reactivity and the stability of the product. Maintain the pH within the range specified by the protocol.
The following decision tree can help guide your troubleshooting for this specific step:
Caption: Troubleshooting decision tree for the oxidative cyclization step.
Step 3: Saponification
Question: I'm having difficulty hydrolyzing the ethyl ester to the final carboxylic acid. The reaction is incomplete, or I suspect my product is degrading.
Answer: Saponification is generally straightforward, but the bifunctional nature of the molecule (amino and carboxyl groups) requires careful pH control during workup.
-
Incomplete Hydrolysis: If the reaction is incomplete, you may need to increase the reaction temperature (reflux is common) or extend the reaction time. Ensure at least 2-3 molar equivalents of the base (e.g., NaOH or KOH) are used to drive the reaction to completion.
-
Product Degradation: The isothiazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.
-
Workup and Isolation: This is the most critical part. After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. You must carefully acidify the solution to protonate the carboxylate and precipitate the carboxylic acid.
-
Acidify slowly with cooling: Add acid (e.g., 1M HCl) dropwise to the cooled aqueous solution. This prevents a rapid exotherm that could degrade the product.
-
Target pH: The isoelectric point of the molecule is where it will be least soluble. Acidify to a pH of ~3-4 for maximum precipitation. Check the pH with a calibrated meter or pH paper.
-
Product Solubility: If your product does not precipitate, it may have some solubility in the aqueous layer.[3] Try extracting the acidified solution with an organic solvent like ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: Several reagents used in isothiazole synthesis require careful handling.
-
Sulfuryl Chloride/Chloramine-T: These are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Hydrogen Peroxide: Concentrated solutions are strong oxidizers. Avoid contact with organic materials and metals.
-
Solvents: Use solvents like toluene and dichloromethane in a fume hood due to their volatility and potential toxicity.
Q2: How can I confirm the identity and purity of my intermediates and final product? A2: A combination of analytical techniques is essential for structural confirmation and purity assessment.[4]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR should show characteristic peaks for the methyl group, the amino protons (which may be broad), and any protons on the isothiazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine, the C=O stretch of the carboxylic acid, and the O-H stretch.[4]
-
High-Performance Liquid Chromatography (HPLC): The best method for determining the purity of the final product.
Q3: Are there alternative synthetic routes to consider? A3: Yes, several strategies exist for constructing the isothiazole ring.[5][6][7] One alternative involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate, which proceeds through a [4+1] annulation cascade.[6] Another approach is a three-component reaction involving enaminoesters, a fluorine source, and sulfur.[6] These methods may offer advantages in terms of operational simplicity or substrate scope, depending on available starting materials.
Q4: What are the key parameters to optimize for scaling up this reaction? A4: When moving from bench-scale to a larger scale, the following parameters are critical:
-
Heat Transfer: Exothermic steps, like the oxidation, become much more difficult to control. Ensure your reactor has efficient cooling and use jacketed vessels. Consider a semi-batch process where reagents are added slowly to manage the heat output.
-
Mixing: Efficient stirring is crucial to avoid localized "hot spots" and ensure homogeneity, especially during reagent addition and precipitation.
-
Workup and Isolation: Filtration of large quantities of precipitate can be slow. Investigate appropriate filter types and sizes. Ensure your extraction and solvent removal steps are scalable.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
This protocol is a representative procedure for the key intermediate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add ethanol (150 mL).
-
Reagent Addition: To the ethanol, add ethyl acetoacetate (0.1 mol), cyanamide (0.1 mol), and finely powdered sulfur (0.1 mol).
-
Base Catalyst: Add morpholine (0.1 mol) dropwise to the stirred suspension.
-
Reaction: Gently heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Oxidative Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a 30% solution of hydrogen peroxide (0.12 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Workup: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. Pour the reaction mixture into 500 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure ethyl ester as a crystalline solid.
Protocol 2: Saponification to this compound
-
Reaction Setup: Suspend the purified ethyl ester (0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (0.15 mol) and heat the mixture to reflux for 3 hours. The solution should become clear as the reaction proceeds.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4.
-
Precipitation & Isolation: A white or off-white solid will precipitate. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the final product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Data Summary Tables
Table 1: Solvent Properties for Synthesis and Purification
| Solvent | Boiling Point (°C) | Polarity | Use Case |
| Ethanol | 78 | Polar Protic | Reaction solvent, recrystallization |
| Toluene | 111 | Non-polar | Alternative reaction solvent |
| Dichloromethane | 40 | Polar Aprotic | Extraction, alternative reaction solvent |
| Ethyl Acetate | 77 | Moderately Polar | Extraction, TLC eluent |
| Hexane | 69 | Non-polar | TLC eluent, trituration |
Table 2: Comparison of Oxidants for Cyclization Step
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide | 0-10°C, aqueous solution | Inexpensive, environmentally benign byproduct (water) | Risk of over-oxidation, requires careful temperature control |
| Chloramine-T | 0-5°C, aqueous/organic mix | High yielding, effective | Can introduce chlorinated impurities, more expensive |
| Sulfuryl Chloride | < 5°C, in aprotic solvent | Very reactive, fast reaction times | Highly corrosive, generates HCl gas, potential for side reactions[2] |
| Potassium Persulfate | Room Temp - 40°C | Solid, easy to handle | Can be slower, may require a catalyst |
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 3. How To [chem.rochester.edu]
- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothiazole synthesis [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Amino-3-methylisothiazole-4-carboxylic acid
Welcome to the dedicated technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies to ensure your experiments proceed efficiently and effectively.
Understanding the Solubility Profile of this compound
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is the primary determinant of its solubility behavior in aqueous solutions. The solubility of amphoteric compounds is highly dependent on the pH of the medium.
At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, the compound exists predominantly as a zwitterion, and its solubility is at a minimum. As the pH moves away from the pI, either into the acidic or basic range, the molecule becomes charged (cationic in acidic conditions, anionic in basic conditions), leading to a significant increase in its aqueous solubility.
Below is a conceptual diagram illustrating the typical pH-solubility profile for an amphoteric compound like this compound.
Caption: Conceptual pH-solubility profile of an amphoteric compound.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
FAQ 1: My this compound is not dissolving in water. What is the first step I should take?
Answer: The initial insolubility is likely due to the pH of your water being close to the isoelectric point (pI) of the compound. The first and most crucial step is to adjust the pH.
Causality: At the pI, the molecule has a net neutral charge, minimizing its interaction with polar water molecules. By either protonating the amino group (lowering the pH) or deprotonating the carboxylic acid group (raising the pH), you introduce a net charge, which enhances solubility in water.
Recommended Protocol: pH Adjustment for Solubilization
-
Preparation: Prepare a slurry of the compound in the desired volume of water.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the pH continuously. As the pH decreases, the amino group will become protonated, and you should observe an increase in solubility.
-
Alkalinization: Alternatively, add a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh slurry. As the pH increases, the carboxylic acid group will be deprotonated, and solubility should also increase.
-
Determination of Optimal pH: Note the pH at which the compound fully dissolves. It is advisable to work at a pH at least 1-2 units away from the pI for robust solubility.
FAQ 2: I have adjusted the pH, but the solubility is still not sufficient for my needs. What are my next options?
Answer: If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents can modify the polarity of the solvent system, improving the dissolution of your compound.
Causality: While this compound has polar functional groups, the isothiazole ring itself has some non-polar character. A co-solvent can reduce the overall polarity of the aqueous medium, making it more favorable for the non-polar portions of the molecule to be solvated.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 10-20% | Generally well-tolerated in many biological assays. |
| DMSO | 5-10% | A powerful solvent, but can have effects on cell-based assays. |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations. |
| PEG 400 | 10-30% | Another common excipient in drug development. |
Experimental Workflow for Co-solvent Screening:
Technical Support Center: 5-Amino-3-methylisothiazole-4-carboxylic acid Reactions
Welcome to the technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions with this versatile building block.
Introduction
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a nucleophilic amino group and a carboxylic acid, allows for diverse synthetic modifications, making it a valuable scaffold for developing novel therapeutic agents.[1][2] However, the interplay between these two functional groups and the nature of the isothiazole ring can present unique challenges in synthesis. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, ensuring the integrity and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of derivatives of this compound.
Category 1: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. This can involve either the reaction of the carboxylic acid with an external amine or the reaction of the amino group with an external carboxylic acid.
Question 1: I am getting a low yield in my amide coupling reaction when trying to couple an amine to the carboxylic acid of this compound. What are the possible causes and solutions?
Answer:
Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species.
-
Insight: Standard coupling reagents like HATU, HBTU, or EDC/HOBt are generally effective. However, the choice of reagent can be critical depending on the steric hindrance and electronic properties of your amine.[3]
-
Recommendation: If using EDC/HOBt, ensure that the reagents are fresh and anhydrous. For challenging couplings, consider switching to a more potent uronium-based reagent like HATU or HCTU.[4]
-
-
Sub-optimal Reaction Conditions:
-
Insight: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or NMP are generally preferred. The base, typically a non-nucleophilic amine like DIPEA or triethylamine, is necessary to neutralize the acid formed and to deprotonate the amine.
-
Recommendation: Ensure your solvent is anhydrous. Use 2-3 equivalents of DIPEA. The reaction temperature can also be optimized; while most couplings proceed at room temperature, gentle heating (40-50 °C) can sometimes improve yields for less reactive partners. However, be cautious with excessive heat, as it can lead to degradation.
-
-
Side Reactions:
-
Insight: The amino group on the isothiazole ring can potentially react with the activated carboxylic acid, leading to oligomerization.
-
Recommendation: While the 5-amino group is reported to have lower reactivity in some contexts[5][6], it's good practice to use a slight excess (1.1-1.2 equivalents) of the amine you are coupling to favor the desired intermolecular reaction.
-
Workflow for Optimizing Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Question 2: The 5-amino group on my isothiazole ring is not reacting with my activated carboxylic acid. Why might this be, and how can I promote the reaction?
Answer:
The nucleophilicity of the 5-amino group on the isothiazole ring can be influenced by the electronic nature of the ring itself. In some cases, it may be less reactive than a simple aliphatic or aromatic amine.
Potential Causes & Troubleshooting Steps:
-
Insufficient Nucleophilicity: The electron-withdrawing nature of the isothiazole ring can reduce the nucleophilicity of the amino group.
-
Insight: Research has shown that under certain conditions, such as in the formation of an Fmoc-protected derivative, the 5-amino group can remain unreactive.[5][6]
-
Recommendation:
-
Stronger Activation: Ensure the carboxylic acid you are trying to couple is highly activated. Using a pre-formed symmetric anhydride or an acid chloride might be more effective than in-situ coupling methods.
-
Reaction Time and Temperature: Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption.
-
-
-
Steric Hindrance: If the carboxylic acid you are using is sterically bulky, this can hinder its approach to the amino group.
-
Recommendation: Consider using a less hindered activating group if possible.
-
Question 3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Answer:
The bifunctional nature of this compound is the primary reason for the formation of multiple products.
Common Side Reactions:
-
Self-Condensation/Oligomerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimers or oligomers.
-
Reaction at the Ring Nitrogen: While less common, under certain conditions, acylation could potentially occur at one of the ring nitrogens.
-
Decomposition: The isothiazole ring, while generally stable, can be sensitive to harsh conditions (strong acids/bases, high temperatures). An analog, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has shown decreased stability with microwave irradiation.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use the limiting reagent (either the isothiazole or the coupling partner) as the reference and add the other component in a slight excess.
-
Slow Addition: Add the coupling reagent slowly to the reaction mixture to maintain a low concentration of the highly reactive activated species, which can help minimize self-condensation.
-
Protecting Groups: If side reactions are persistent, consider protecting either the amino or the carboxylic acid group to ensure regioselectivity. For example, the carboxylic acid can be protected as an ester.[1]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: General Procedure for Amide Coupling to the Carboxylic Acid Moiety using HATU
This protocol describes the coupling of a primary or secondary amine to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine of interest (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table for Amide Coupling Reagents:
| Coupling Reagent | Molar Equiv. | Base (Equiv.) | Typical Solvent | Key Advantages | Potential Issues |
| HATU | 1.1 - 1.2 | DIPEA (2-3) | DMF, NMP | High efficiency, good for hindered substrates | Higher cost, potential for side reactions if not controlled |
| EDC/HOBt | 1.2 - 1.5 | DIPEA (2-3) | DCM, DMF | Cost-effective, water-soluble byproducts | Can be less effective for difficult couplings, potential for racemization |
| T3P | 1.5 | Pyridine, TEA | Ethyl Acetate, THF | Easy workup, safe | Requires stoichiometric amounts of base |
Part 3: Visualization of Key Processes
Reaction Scheme: Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide activator like EDC with HOBt.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-3-methylisothiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. The most common synthetic route involves a two-step process: the initial formation of the isothiazole ring system as an ester, followed by hydrolysis to the desired carboxylic acid. Understanding the nuances of each step is critical for successful and reproducible outcomes.
This guide will focus on a common and effective synthetic pathway, providing a framework for optimization and troubleshooting.
Synthetic Workflow Overview
The synthesis can be logically divided into two main stages, each with its own set of critical parameters.
Technical Support Center: Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Overview of the Synthesis
The synthesis of this compound is not as widely documented as its isoxazole counterpart. However, a common and effective strategy involves a multi-step process starting from accessible materials. A plausible and widely-used approach for constructing the isothiazole ring with the desired substitution pattern is the cyclization of a functionalized thioamide precursor. This guide will focus on troubleshooting issues arising from such a synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with a significant amount of ammonium chloride. Why is this happening and how can I remove it?
Answer:
This is a very common issue, particularly if your synthesis involves the use of ammonia or ammonium salts for the introduction of the 5-amino group, or if the preceding step to form a precursor like 5-amino-3-methylisothiazole hydrochloride generates it.[1]
Causality:
-
Reagent Carryover: Ammonium chloride (NH₄Cl) is often a byproduct or an unreacted reagent from steps involving ammonia and an acid (like HCl). For instance, the synthesis of the precursor 5-amino-3-methylisothiazole often uses reagents that result in NH₄Cl formation.[2]
-
Inadequate Workup: Standard organic extractions may not efficiently remove all inorganic salts, especially if the product itself has some water solubility or if emulsions form. During the final precipitation or crystallization of your product, NH₄Cl can co-precipitate if the solvent conditions are right. Spectroscopy of related compounds has shown the presence of 2-5 mole% ammonium chloride as an impurity.[1]
Troubleshooting Protocol:
-
Aqueous Wash Optimization:
-
After the main reaction is complete, and before product isolation, perform a series of aqueous washes.
-
Use deionized water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally a brine wash to help break emulsions and remove water from the organic layer.
-
-
Solvent Selection for Crystallization:
-
Avoid solvents in which ammonium chloride has low solubility and might co-precipitate with your product.
-
A good recrystallization is often the most effective method. Consider a mixed solvent system. For example, dissolving the crude product in a polar solvent like methanol or ethanol where the desired product is soluble, filtering off any insoluble inorganic material (like NH₄Cl), and then adding a less polar co-solvent (e.g., toluene, ethyl acetate) to precipitate the pure product.
-
-
pH Adjustment:
-
Ensure the pH of the aqueous phase during workup is carefully controlled. Bringing the pH to a neutral or slightly basic level (pH 7-8) can help ensure that all HCl is neutralized and partitioned into the aqueous layer as a salt other than NH₄Cl if a different base is used (e.g., NaOH).
-
| Parameter | Problematic Condition | Recommended Action | Expected Outcome |
| Aqueous Workup | Single water wash | Multiple washes: DI Water -> Sat. NaHCO₃ -> Brine | Efficient removal of inorganic salts |
| Crystallization Solvent | Apolar solvent where NH₄Cl is insoluble | Dissolve in a polar solvent, filter, precipitate with an apolar solvent | Selective precipitation of the desired product |
| pH Control | Acidic conditions during extraction | Adjust to pH 7-8 before final extraction | Prevents co-precipitation of ammonium salts |
Question 2: My reaction yield is low and TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side-products?
Answer:
Low yields and multiple products often point to incomplete reaction, competing reaction pathways, or degradation of the starting material or product. Based on analogous syntheses of related heterocyclic compounds, several side-products are plausible.[3][4]
Plausible Side-Products and Their Formation:
-
Uncyclized Thioamide Intermediate: The direct precursor to the isothiazole ring may remain if the cyclization conditions (e.g., oxidant concentration, temperature, reaction time) are insufficient.
-
Dimerization/Polymerization of Starting Materials: Highly reactive starting materials, such as α-cyanoacetoacetamide or its derivatives, can self-condense or polymerize under basic or acidic conditions.
-
Formation of the Corresponding Ester: If an alcohol (e.g., ethanol, methanol) is used as a solvent, especially under acidic conditions, the carboxylic acid group can be esterified. This is a known impurity in the synthesis of similar compounds.[4][5]
-
Decarboxylation: The carboxylic acid group at the 4-position can be labile under harsh thermal or pH conditions, leading to the formation of 5-amino-3-methylisothiazole.
Workflow for Side-Product Identification and Mitigation:
Caption: Troubleshooting workflow for identifying and mitigating side-product formation.
Experimental Protocol for Mitigation:
-
To Avoid Uncyclized Intermediates:
-
Ensure your cyclizing agent (e.g., an oxidant like hydrogen peroxide or iodine) is fresh and added in the correct stoichiometric amount (a slight excess, e.g., 1.1-1.2 equivalents, may be beneficial).
-
Monitor the reaction by TLC or LC-MS. If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C).
-
-
To Prevent Ester Formation:
-
Replace alcoholic solvents with aprotic alternatives such as THF, 1,4-dioxane, or acetonitrile.
-
If an alcohol is necessary for solubility, perform the reaction at the lowest possible temperature and for the shortest time required for completion.
-
-
To Minimize Decarboxylation:
-
Avoid strongly acidic or basic conditions during workup, especially at elevated temperatures.
-
When concentrating the product solution, use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C).
-
Question 3: The 5-amino group in my product seems unreactive in subsequent reactions. Is this expected?
Answer:
Yes, the nucleophilicity of the 5-amino group on the isothiazole ring can be significantly lower than that of a typical aniline or aliphatic amine. This is due to the electron-withdrawing nature of the heterocyclic ring system.
Mechanistic Explanation:
The isothiazole ring is an electron-deficient system. The lone pair of electrons on the nitrogen atom of the 5-amino group can be delocalized into the ring, which reduces its availability for nucleophilic attack. This effect is well-documented in similar heterocyclic systems. For example, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that its amino group is relatively unreactive under standard coupling conditions.[3]
Caption: Effect of electron delocalization on the reactivity of the 5-amino group.
Strategies to Enhance Reactivity:
-
Use of Stronger Acylating/Alkylating Agents: Instead of standard acid chlorides, consider using more reactive anhydrides or coupling agents (e.g., HATU, HOBt for amide bond formation).
-
Activation with a Strong Base: Deprotonation of the amino group with a strong, non-nucleophilic base (e.g., NaH, LHMDS) can generate the corresponding amide anion, which is a much more potent nucleophile. This must be done carefully to avoid side reactions with the carboxylic acid group. Protection of the carboxylic acid as an ester may be necessary.
-
Catalysis: The use of a catalyst, such as DMAP (4-Dimethylaminopyridine) for acylation reactions, can significantly improve reaction rates.
References
- 1. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 2. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for 5-Amino-3-methylisothiazole-4-carboxylic Acid Detection
Welcome to the dedicated technical support center for the analytical determination of 5-Amino-3-methylisothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The methodologies and advice presented herein are grounded in established scientific principles to ensure accuracy and reliability in your experimental work.
Introduction to this compound Analysis
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. The molecule possesses both an amino group and a carboxylic acid group, presenting unique challenges for chromatographic analysis.[2][3] This guide will address common issues encountered during its detection using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a primary technique for the analysis of non-volatile compounds like this compound. However, its polar nature can lead to several chromatographic challenges.
Frequently Asked Questions (HPLC)
Q1: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and solutions?
A1: Poor peak shape is a common issue when analyzing polar compounds containing both acidic and basic functional groups.
-
Secondary Interactions: The amino group can interact with residual silanols on C18 columns, leading to peak tailing.
-
Solution: Use a column with end-capping or a modern polar-embedded or polar-endcapped stationary phase. Alternatively, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask these silanol interactions.
-
-
pH of the Mobile Phase: The ionization state of both the amino and carboxylic acid groups is highly dependent on the mobile phase pH. If the pH is not optimal, you can get mixed ionization states, leading to broadened or split peaks.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amino and carboxylic acid groups. For this compound, a lower pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) will protonate the amino group and keep the carboxylic acid in its neutral form, often leading to better peak shape on reversed-phase columns.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
Q2: My analyte has very little or no retention on a standard C18 column. How can I improve retention?
A2: This is expected for a polar molecule like this compound on a non-polar stationary phase.
-
Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns if you go above 95% aqueous.
-
Solution: Use an "aqueous-stable" C18 column designed for use with highly aqueous mobile phases.
-
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5] It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics and can provide excellent retention and selectivity for compounds with ionizable groups.[6]
-
Q3: I'm seeing inconsistent retention times from injection to injection. What should I check?
A3: Fluctuating retention times often point to issues with the HPLC system or mobile phase preparation.
-
Pump Performance: Inconsistent mobile phase composition due to faulty pump seals or check valves can cause this.
-
Solution: Perform a pump pressure test and inspect/replace seals and check valves as needed.
-
-
Mobile Phase Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical with gradient methods.
-
Mobile Phase Preparation: Inconsistent preparation of buffered mobile phases can lead to shifts in pH and, consequently, retention time.
-
Solution: Always use a calibrated pH meter and ensure buffers are fully dissolved. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[4]
-
Experimental Workflow: HPLC-UV Method Development
Caption: Figure 1. General HPLC-UV workflow for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
Direct GC analysis of this compound is challenging due to its low volatility and high polarity.[7][8] Derivatization is almost always required to convert it into a more volatile and thermally stable compound.[9][10]
Frequently Asked Questions (GC-MS)
Q1: Why can't I see a peak for my underivatized compound?
A1: The compound is not suitable for direct GC analysis. The high polarity from the amino and carboxylic acid groups, and its zwitterionic potential, make it non-volatile. It will likely decompose in the hot injector or not elute from the GC column.[7]
Q2: My derivatization reaction seems to be incomplete or inconsistent. What can I do?
A2: This is a common hurdle. The success of derivatization depends on several factors.
-
Choice of Reagent: Silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to derivatize both the amino and carboxylic acid groups.[10]
-
Reaction Conditions: Ensure the reaction is performed in an anhydrous environment, as silylating reagents are sensitive to moisture. The reaction may require heating (e.g., 60-80°C for 30-60 minutes) to go to completion.
-
Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
-
Solution: A thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary before derivatization to remove interfering substances.[11]
-
Q3: I'm getting broad or tailing peaks even after derivatization. What's the problem?
A3: Even derivatized polar compounds can be challenging.
-
Active Sites: The GC inlet liner and the front end of the column can have active sites that interact with the derivatized analyte.
-
Solution: Use a deactivated inlet liner (e.g., silylated). You can also perform a "priming" injection of a high-concentration standard to passivate the system before running your samples.
-
-
Incomplete Derivatization: As mentioned above, any remaining underivatized compound will not chromatograph well.
-
Solution: Re-optimize your derivatization procedure (time, temperature, reagent excess).
-
-
Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
Derivatization and GC-MS Workflow
Caption: Figure 2. GC-MS workflow with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide
LC-MS/MS offers the highest sensitivity and selectivity for analyzing this compound, especially in complex matrices like plasma or tissue.[4][5][12]
Frequently Asked Questions (LC-MS/MS)
Q1: I'm struggling with low sensitivity and a poor signal-to-noise ratio. How can I improve it?
A1: Low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Ionization Efficiency: The compound has both a basic (amino) and acidic (carboxylic) site. You must choose the correct ionization mode.
-
Positive Mode (ESI+): The amino group will readily accept a proton, making ESI+ a good choice. The mobile phase should be acidic (e.g., 0.1% formic acid) to promote protonation.
-
Negative Mode (ESI-): The carboxylic acid group can be deprotonated, but this often requires a basic mobile phase, which can be less compatible with standard silica-based columns.
-
-
Source Parameters: Optimize the mass spectrometer's source parameters, including capillary voltage, gas flows (nebulizing, drying), and temperature, to maximize the signal for your specific analyte.[13]
-
Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte in the MS source.[5]
-
Solution: Improve chromatographic separation to move the analyte peak away from interfering compounds. A more rigorous sample cleanup (e.g., SPE, liquid-liquid extraction) is highly effective. Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
Q2: I'm having trouble developing a robust sample preparation method for plasma samples. What do you recommend?
A2: For biological matrices, effective sample preparation is critical.[14]
-
Protein Precipitation (PPT): This is the simplest method. Add a cold organic solvent like acetonitrile or methanol (typically 3:1 solvent-to-plasma ratio) to precipitate proteins.[15] While fast, it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. You'll need to experiment with different organic solvents and pH adjustments to optimize the extraction of your polar analyte.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. A mixed-mode cation exchange (MCX) sorbent would be ideal, as it can retain the protonated amine group and allow for the washing away of neutral and acidic interferences.[12]
Q3: My results are not reproducible. Where should I start troubleshooting?
A3: Reproducibility issues in LC-MS/MS are often traced back to sample preparation or the LC system.
-
Inconsistent Sample Prep: Ensure every step of your sample preparation is precise and consistent, especially pipetting volumes and evaporation steps. Automation can significantly improve reproducibility.
-
Carryover: The analyte may be adsorbing to surfaces in the autosampler or column and eluting in subsequent blank injections.
-
Solution: Use a stronger needle wash solution in the autosampler. Ensure your chromatographic gradient is sufficient to elute all components.
-
-
Internal Standard (IS) Response: Monitor the stability of your IS peak area. If the IS response is erratic, it could indicate problems with the extraction, injection, or instrument stability.
Quantitative Data Summary: Method Comparison
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL |
| Throughput | High | Low to Moderate | High |
| Primary Challenge | Retention/Peak Shape | Derivatization/Volatility | Matrix Effects/Ion Suppression |
| Best For | Purity analysis, high-concentration samples | Trace analysis in simple matrices | Bioanalysis, trace quantification in complex matrices |
General Laboratory Best Practices
-
Reagent Quality: Always use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).
-
Standard Handling: Prepare stock solutions in a suitable solvent and store them at the recommended temperature (typically -20°C or -80°C). Perform serial dilutions to create fresh calibration standards daily.
-
System Suitability: Before running a sample set, always perform a system suitability test by injecting a standard to verify retention time, peak shape, and detector response.
This guide provides a starting point for developing and troubleshooting analytical methods for this compound. Due to the unique properties of this analyte, a thorough understanding of chromatographic principles is essential for successful analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. wjgnet.com [wjgnet.com]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
how to increase the purity of synthesized 5-Amino-3-methylisothiazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Synthesis & Purification Division
Welcome to the technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in achieving high purity for this important heterocyclic intermediate. As a molecule possessing both an acidic carboxylic acid and a basic amino group, its purification requires a nuanced approach. This document provides field-proven insights, detailed protocols, and troubleshooting advice to help you consistently obtain high-purity material for your research and development needs.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question: My final product is a discolored (e.g., yellow or brown) solid with a broad melting point. What are the likely impurities?
Answer: Discoloration and a wide melting point range are classic indicators of impurities. Based on common synthetic routes, the impurities likely fall into one of three categories:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials can be a primary source of contamination. For instance, in syntheses involving the ring closure of β-iminothioamides, unreacted precursors may persist.[1]
-
Side-Reaction Products: The synthesis of isothiazole rings can sometimes yield isomeric or dimeric side-products. For example, during the synthesis of related nitro-isothiazoles, the formation of bisisothiazole side-products has been observed.[2] These closely related structures can be difficult to separate.
-
Degradation Products: Isothiazole rings, while generally stable, can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, leading to ring-opened byproducts or colored polymeric material.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to diagnose the number and polarity of the contaminating species, which will guide your choice of purification strategy.[3][4]
Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This typically occurs when the solution is supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal nucleation.
Here are several strategies to address this:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more solvent (5-10% increments) to reduce the saturation level. Allow the solution to cool much more slowly.[5]
-
Slow Cooling is Critical: Rapid cooling drastically increases supersaturation and promotes oiling. Let the solution cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify, then cool slowly. For a polar compound like ours, systems like Methanol/Water or Dioxane/Hexane could be effective starting points.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of previously purified product (a seed crystal) to the cooled, supersaturated solution.
Question: Is normal-phase column chromatography effective for this compound, and what challenges should I anticipate?
Answer: Yes, silica gel column chromatography can be an effective purification method, but the amphoteric nature of your compound (containing both acidic and basic functional groups) presents challenges.
The carboxylic acid group can cause significant "tailing" or streaking on the silica gel, leading to poor separation. The basic amino group can also interact strongly with the acidic silica surface.
To mitigate these issues:
-
Modify the Mobile Phase: Add a small amount of a modifier to your eluent.
-
Acetic Acid (0.5-2%): This is the most common approach. The acid protonates the compound, reducing its interaction with the silica silanol groups and leading to sharper peaks.
-
Methanol: A small percentage of methanol in a dichloromethane or ethyl acetate eluent can also improve peak shape for polar, acidic compounds.
-
-
Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography using a C18-functionalized silica gel is an excellent alternative.[6] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).
Question: How can I efficiently remove both acidic and basic impurities from my product?
Answer: Acid-base extraction is an ideal and highly effective technique for purifying amphoteric compounds like this compound. The strategy involves selectively moving your compound between an aqueous and an organic layer by adjusting the pH, leaving impurities behind. Because your compound has both a basic amino group and an acidic carboxylic acid group, you can exploit its isoelectric point (pI).
The general workflow is as follows:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild acid (e.g., dilute HCl) to remove basic impurities. Your product, being a weak base, should largely remain in the organic layer if the pH is not too low.
-
Wash with a mild base (e.g., dilute NaHCO₃) to remove acidic impurities. Your product's carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the basic aqueous layer, re-acidify it carefully with dilute HCl to precipitate your pure product, which can then be collected by filtration.
This powerful technique is detailed in the protocols section below.
Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a systematic approach to finding a suitable recrystallization solvent and executing the purification.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add a different solvent to each tube (e.g., water, ethanol, methanol, ethyl acetate, acetone, tetrahydrofuran (THF), acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.
-
If the solid is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.
-
A good solvent is one where the compound is sparingly soluble at room temperature but highly soluble at high temperature.
-
Cool the promising solutions slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals formed.
-
-
Recrystallization Procedure (Scale-Up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble contaminants.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral, acidic, and basic impurities.
Methodology:
-
Dissolve the crude product (~1.0 g) in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel.
-
Remove Basic Impurities: Add 25 mL of 1 M citric acid solution. Shake the funnel vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Isolate the Target Compound: Add 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake vigorously. The target compound will be deprotonated at its carboxylic acid group and move into the aqueous layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution and combine the aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.
-
Precipitate the Product: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with constant stirring until the pH is ~3-4 (check with pH paper). Your product should precipitate out as a solid.
-
Continue stirring in the ice bath for 20-30 minutes to ensure complete precipitation.
-
Collect the pure product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Visualized Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: High-level workflow for purification and analysis.
Diagram 2: Logic of Acid-Base Extraction
This diagram illustrates how pH changes separate the target compound from impurities.
Caption: Separation logic for the amphoteric target compound.
Purity Assessment Methods
Verifying the purity of your final product is a critical final step. A combination of methods is recommended for an unambiguous assessment.
| Technique | Purpose | Sample Parameters |
| HPLC (UV) | Quantifies purity and detects non-volatile impurities. | Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[7]. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: UV at an appropriate wavelength (e.g., 254 nm or 272 nm)[7]. Purity: Calculated from the relative peak area. |
| ¹H NMR | Confirms chemical structure and detects proton-containing impurities. | Solvent: DMSO-d₆ or CDCl₃ (if solubility permits). Analysis: Check for the absence of signals corresponding to starting materials or solvents. The integration of peaks should match the expected proton count. |
| LC-MS | Confirms molecular weight and identifies impurities. | Method: Combines HPLC separation with mass spectrometry detection.[8] Analysis: The primary peak should show the correct mass-to-charge ratio (m/z) for the target compound. Minor peaks can be analyzed to identify the mass of specific impurities. |
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with degradation of 5-Amino-3-methylisothiazole-4-carboxylic acid
Technical Support Center: 5-Amino-3-methylisothiazole-4-carboxylic Acid
Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and troubleshooting of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic compound featuring an isothiazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. The isothiazole ring is a stable heteroaromatic system.[1][2] Isothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1] This specific molecule serves as a versatile building block in the synthesis of more complex bioactive molecules and novel pharmaceutical agents.
Q2: What are the primary stability concerns for this compound?
Based on its structure and data from related compounds, the primary stability concerns for this compound are susceptibility to degradation under conditions of heat, light (photodegradation), and in the presence of strong acids, bases, or oxidizing agents. A related isoxazole analog has shown decreased stability with heat, and a similar thiazole derivative undergoes significant photodegradation.[3]
Q3: How should I properly store this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. We recommend the following storage conditions:
-
Temperature: 2-8°C (refrigerated).
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which can facilitate hydrolytic degradation.
For long-term storage, consider storing in a desiccator at the recommended temperature.
Q4: I am seeing unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks are often indicative of degradation products. The nature of these degradants will depend on the conditions your sample has been exposed to. Common degradation pathways include:
-
Photodegradation: Primarily decarboxylation, leading to the formation of 5-amino-3-methylisothiazole.[3][4]
-
Thermal Degradation: May also involve decarboxylation or other more complex decomposition reactions.
-
Hydrolytic Degradation (Acidic/Basic): Potential for ring opening or reactions involving the amino and carboxylic acid functional groups.
-
Oxidative Degradation: The sulfur atom in the isothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.
Refer to the Troubleshooting Guide below for a more detailed breakdown of potential degradation pathways and how to identify them.
Troubleshooting Guide: Degradation Issues
This guide addresses specific degradation issues you may encounter during your experiments, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Sample Degradation Upon Exposure to Light
-
Observation: Loss of the main compound peak in your chromatogram with the appearance of a new, more nonpolar peak after your sample has been exposed to ambient or UV light.
-
Underlying Cause (Photodegradation): The most probable photodegradation pathway for this molecule is decarboxylation. Studies on the closely related 2-aminothiazole-4-carboxylic acid have shown that UV irradiation leads to the loss of CO2 as the primary initial step.[3][4] This results in the formation of 5-amino-3-methylisothiazole. Further irradiation can lead to the opening of the isothiazole ring.[3][4]
-
Troubleshooting Steps:
-
Minimize Light Exposure: Handle the compound and its solutions in a dark room or under amber light. Use amber glassware or wrap your vials and flasks in aluminum foil.
-
Confirm Degradant Identity: If you have access to LC-MS, the primary photodegradant should have a mass corresponding to the loss of 44 Da (CO2) from the parent compound.
-
Stability-Indicating HPLC Method: Use a gradient HPLC method that can resolve the parent compound from the more nonpolar decarboxylated product. See the recommended analytical protocol below.
-
Issue 2: Instability in Solution at Room or Elevated Temperatures
-
Observation: A gradual decrease in the purity of your sample when stored in solution, even when protected from light. This process is accelerated at higher temperatures.
-
Underlying Cause (Thermal Degradation): Similar to photodegradation, thermal stress can provide the energy needed for decarboxylation. Heteroaromatic carboxylic acids can undergo decarboxylation upon heating.[5] A study on the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid noted decreased stability upon heating.[3] At higher temperatures, more complex decomposition pathways leading to fragmentation of the molecule can occur.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of this compound immediately before use.
-
Refrigerate Solutions: If short-term storage is necessary, store solutions at 2-8°C.
-
Avoid High Temperatures: During experimental procedures, avoid prolonged heating. If a reaction requires elevated temperatures, perform a time-course study to assess the compound's stability under those specific conditions.
-
Monitor for Degradants: Use HPLC to monitor the purity of your solutions over time. The primary thermal degradant is also likely to be the decarboxylated product.
-
Issue 3: Degradation in Acidic or Basic Media
-
Observation: Rapid loss of the parent compound when dissolved in strongly acidic (pH < 3) or basic (pH > 9) solutions.
-
Underlying Cause (Hydrolytic Degradation): While the isothiazole ring itself is relatively stable, the presence of the amino and carboxylic acid groups, combined with extreme pH, can lead to degradation.[1][2] Isothiazolium salts, which can form under acidic conditions, are known to be susceptible to ring-opening reactions by nucleophiles (like water or hydroxide).[1] Under basic conditions, deprotonation could potentially make the ring more susceptible to cleavage.
-
Troubleshooting Steps:
-
Control pH: Maintain the pH of your solutions within a neutral to mildly acidic range (pH 4-7) where the compound is likely most stable. Use appropriate buffer systems if necessary.
-
Limit Exposure Time: If your experimental protocol requires transient exposure to harsh pH, minimize the exposure time as much as possible and neutralize the solution promptly.
-
Analyze for Degradants: Use LC-MS to look for potential hydrolysis products. These would likely be highly polar species resulting from ring cleavage.
-
Issue 4: Degradation in the Presence of Oxidizing Agents
-
Observation: Your compound degrades when exposed to air for prolonged periods, or in the presence of oxidizing agents like hydrogen peroxide (H2O2).
-
Underlying Cause (Oxidative Degradation): The sulfur atom in the isothiazole ring is a primary target for oxidation. Mild oxidation can convert the sulfide to a sulfoxide, and stronger oxidation can lead to a sulfone.[6][7] These oxidations can alter the chemical properties and biological activity of the molecule. The amino group can also be a site for oxidation.
-
Troubleshooting Steps:
-
Use Degassed Solvents: For preparing solutions, use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere, especially for long-term experiments.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your experimental setup that could act as oxidants.
-
Incorporate Antioxidants: In some formulations, the inclusion of an antioxidant may be necessary, but this should be carefully validated to ensure it does not interfere with your experiment.
-
Characterize Degradants: Oxidized products will have mass increases corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. This can be readily detected by LC-MS.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential nonpolar degradant (decarboxylation product) and polar degradants (from hydrolysis/oxidation).
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Sample Diluent | 50:50 Water:Acetonitrile |
-
Rationale: The gradient elution ensures that both polar (hydrolytic, oxidative) and nonpolar (decarboxylated) degradants are effectively separated from the parent peak. Formic acid is used to ensure good peak shape for the carboxylic acid and amino groups.[8][9]
Protocol 2: Forced Degradation Study
To understand the stability of your specific batch or formulation, a forced degradation study is recommended.[4][5]
-
Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours. Cool and neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Place a solid sample in a 70°C oven for 24 and 48 hours. Also, heat a solution of the compound at 70°C for 8 and 16 hours.
-
Photodegradation: Expose a solid sample and a solution to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the Stability-Indicating HPLC Method (Protocol 1).
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isothiazole synthesis [organic-chemistry.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation States of Sulfur Compounds [almerja.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Elucidating the Mechanism of Action of 5-Amino-3-methylisothiazole-4-carboxylic Acid and Its Bioactive Derivatives
Introduction
5-Amino-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While the parent molecule's specific mechanism of action is not extensively characterized in public literature, its derivatives have demonstrated a range of biological activities, including immunosuppressive and antiproliferative effects. This guide provides a systematic and technically in-depth framework for researchers to elucidate the mechanism of action (MoA) of this compound and its analogs. We will move beyond simple validation and delve into a comprehensive discovery process, comparing potential divergent mechanisms of action based on structural modifications.
This guide is structured to empower researchers with the rationale behind experimental choices, ensuring a self-validating workflow from broad phenotypic observations to specific molecular target identification and pathway analysis.
Part 1: Initial Phenotypic Screening to Formulate a Mechanistic Hypothesis
Before diving into specific target identification, it is crucial to characterize the phenotypic effects of this compound and its derivatives in relevant biological systems. This unbiased approach allows the cellular response to guide subsequent, more targeted investigations.[1][2][3][4][5]
Recommended Initial Screens:
-
Broad Cell Line Panel Screen: To understand the spectrum of activity, screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can reveal patterns of sensitivity or resistance that may correlate with specific cancer types or genetic backgrounds.
-
High-Content Imaging: This technique provides a multiparametric view of cellular changes, including morphology, cell cycle progression, apoptosis induction, and subcellular protein localization.[6]
-
Immune Cell Proliferation and Cytokine Release Assays: For derivatives with suspected immunomodulatory effects, co-culture assays with primary human immune cells (e.g., T cells, B cells, macrophages) are essential. Measuring proliferation and the profile of secreted cytokines can differentiate between immunosuppressive and immunostimulatory activities.[7][8][9][10][11]
Experimental Workflow: Phenotypic Screening
Caption: Workflow for initial phenotypic screening.
Part 2: Unbiased Target Identification Strategies
Once a consistent phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.[12][13][14] Several orthogonal methods should be employed to increase the confidence in putative targets.
Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)
This biochemical approach directly identifies proteins that bind to the small molecule.[15][16][17][18][19]
Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to disrupt its biological activity (structure-activity relationship data from analogs is key here).
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line.
-
Affinity Capture: Use streptavidin-coated beads to pull down the probe and any bound proteins.[14]
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify the proteins using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Compare the identified proteins to a control pulldown (e.g., with free biotin or an inactive analog) to identify specific binders.
Strategy 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[20][21][22][23][24]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heat Shock: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and pellet the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the compound is used to pull down interacting proteins from a cell lysate for identification by mass spectrometry.[15][16] | Direct identification of binding partners. Unbiased. | Requires chemical modification of the compound. May miss transient interactions. Can generate false positives. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[20][21] | Confirms target engagement in intact cells. No compound modification needed. | Requires a specific antibody for the putative target. Not suitable for initial discovery without a target hypothesis. |
| Kinome Profiling | The compound is screened against a large panel of purified kinases to identify any inhibitory activity.[25][26][27][28][29] | Provides a broad and quantitative assessment of kinase inhibition. Can reveal on- and off-target effects. | Biased towards kinase targets. Does not account for cellular context. |
Part 3: Mechanism Validation and Pathway Analysis
With a putative target identified, the subsequent experiments are designed to validate this interaction and map its consequences on cellular signaling pathways.
Validating the Target: A Multi-Pronged Approach
A combination of biochemical and cell-based assays is essential for robust target validation.[30][31][32][33][34]
-
In Vitro Binding and Activity Assays:
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and kinetics of the compound to the purified target protein.[6]
-
Enzymatic Assays: If the target is an enzyme (e.g., a kinase), measure the compound's effect on its activity to determine IC50 or EC50 values.[6]
-
-
Target Knockdown/Knockout:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.
-
Hypothesis: If the compound acts through this target, its phenotypic effect should be diminished or abolished in the knockdown/knockout cells.
-
Mapping Downstream Signaling
Once the direct target is confirmed, it is crucial to understand how its modulation by the compound affects downstream pathways.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat sensitive cells with the compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target and key downstream signaling proteins (e.g., phosphorylated forms to assess pathway activation).
-
Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection and quantify the changes in protein levels or phosphorylation.[6]
Potential Signaling Pathways for Investigation
Based on the observed immunosuppressive and anticancer activities of isothiazole derivatives, the following pathways are plausible areas of investigation:
Potential Immunosuppressive Mechanism
Caption: Hypothetical immunosuppressive signaling pathway.
Potential Anticancer Mechanism
Caption: Hypothetical anticancer signaling pathway.
Part 4: Comparing Derivatives and Building a Structure-Mechanism Relationship
By applying this systematic approach to a series of this compound derivatives, a comparative analysis can be performed. This will elucidate how structural modifications influence the mechanism of action, target selectivity, and overall phenotypic outcome.
Comparative Data Summary
| Derivative | Primary Phenotype | Putative Target(s) | Key Pathway(s) Modulated | IC50 (Target) | IC50 (Cell Viability) |
| Parent Compound | e.g., Weakly antiproliferative | TBD | TBD | TBD | >100 µM |
| Derivative A | e.g., Potent T-cell suppression | e.g., LCK Kinase | e.g., TCR signaling | 50 nM | 5 µM |
| Derivative B | e.g., Selective apoptosis in colon cancer cells | e.g., Aurora Kinase A | e.g., Mitotic progression | 100 nM | 1 µM |
| Derivative C | e.g., Broad-spectrum anticancer | e.g., Multiple Kinases | e.g., PI3K/Akt, MAPK | Varies | 500 nM |
This comparative data is invaluable for lead optimization in a drug discovery program, allowing for the rational design of molecules with improved potency and selectivity.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a multifaceted endeavor that requires a logical and iterative experimental approach. By beginning with unbiased phenotypic screening and progressing through rigorous target identification and pathway validation, researchers can build a comprehensive understanding of a compound's biological effects. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal methods and a self-validating workflow. The insights gained from this process are fundamental to translating a promising chemical scaffold into a valuable research tool or a novel therapeutic agent.
References
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 3. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunosuppressive drugs modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Immunosuppressive Drugs PPT - Oreate AI Blog [oreateai.com]
- 9. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppressive drug - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 16. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.unil.ch [wp.unil.ch]
- 18. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
- 19. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. KinomePro - Pamgene [pamgene.com]
- 27. assayquant.com [assayquant.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. Target & Lead Identification & Validation | Thermo Fisher Scientific - JP [thermofisher.com]
- 34. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
A Comparative Guide to the Efficacy of 5-Amino-3-methylisothiazole-4-carboxylic Acid Analogs in Cancer Research
This guide provides an in-depth technical comparison of the biological efficacy of analogs derived from 5-Amino-3-methylisothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and potential mechanisms of action, primarily focusing on their antiproliferative properties.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms, which has garnered significant interest in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Derivatives of this compound have been explored for a range of biological activities, including immunological, antitumor, and cytostatic effects.[1] While the parent compound serves as a versatile synthetic starting point, its analogs, developed through strategic chemical modifications, have demonstrated more potent and selective biological activities, particularly in the realm of oncology. This guide will focus on comparing the efficacy of these analogs, primarily those modified at the 4- and 5-positions of the isothiazole core.
Efficacy Comparison of Key Analogs: A Data-Driven Analysis
The data presented below is compiled from studies that primarily utilize two key scaffolds derived from the parent compound: 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and 5-hydrazino-3-methylisothiazole-4-carboxylic acid . These intermediates are then further derivatized, typically at the hydrazide or hydrazine moiety, to generate a library of analogs for biological screening.
Antiproliferative Activity of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives
A significant advancement in this area involves the synthesis of Schiff bases from 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines, with the human biphenotypic B cell myelomonocytic leukemia cell line (MV4-11) often used for initial screening due to its high sensitivity.[2]
| Compound ID | R Group (Substitution on Hydrazide) | Cancer Cell Line | IC50 (µg/mL)[2] |
| 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | MV4-11 | 4.4 ± 0.3 |
| MCF-7 | 13.9 ± 1.1 | ||
| LoVo | 14.9 ± 1.5 | ||
| LoVo/DX | 12.9 ± 1.3 | ||
| 4 | 3-chlorophenyl | MV4-11 | 14.5 ± 1.2 |
| MCF-7 | 18.2 ± 1.4 | ||
| LoVo | 19.9 ± 1.8 | ||
| LoVo/DX | 17.8 ± 1.5 | ||
| 5 | 3-nitrophenyl | MV4-11 | 21.3 ± 1.9 |
| 8 | 3-hydroxyphenyl | MV4-11 | 24.9 ± 2.1 |
| 9 | 4-hydroxyphenyl | MV4-11 | > 80 |
| 1 (Parent scaffold) | 5-chloro-3-methylisothiazole-4-carboxylic acid | MV4-11 | > 80 |
| 2 (Hydrazide intermediate) | 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MV4-11 | > 80 |
Note: IC50 is the concentration of the compound that inhibits 50% of cell proliferation. LoVo/DX is a doxorubicin-resistant colon cancer cell line.
Antiproliferative Activity of 5-Hydrazino-3-methylisothiazole-4-carboxylic Acid Derivatives
Another fruitful avenue of research has been the derivatization of 5-hydrazino-3-methylisothiazole-4-carboxylic acid. These analogs have also been assessed for their antiproliferative potential, demonstrating notable selectivity for leukemia and colon cancer cell lines.[3]
| Compound ID (from study) | Key Structural Feature | Cancer Cell Line | IC50 (µM)[3] |
| 4e | N'-(4-fluorobenzylidene)hydrazinyl | MV4-11 | 1.57 |
| LoVo | 2.11 | ||
| LoVo/DX | 1.89 | ||
| 4f | N'-(4-chlorobenzylidene)hydrazinyl | MV4-11 | 1.98 |
| LoVo | 2.54 | ||
| LoVo/DX | 2.03 | ||
| 4g | N'-(4-bromobenzylidene)hydrazinyl | MV4-11 | 2.31 |
| LoVo | 2.89 | ||
| LoVo/DX | 2.45 | ||
| 4j | N'-(3-nitrobenzylidene)hydrazinyl | MV4-11 | 1.88 |
| LoVo | 2.33 | ||
| LoVo/DX | 1.95 |
Structure-Activity Relationship (SAR) Insights
The experimental data allows for the deduction of several key structure-activity relationships:
-
Modification of the 4- and 5-positions is crucial for activity: The parent acid and its simple hydrazide derivative show little to no antiproliferative activity, indicating that the introduction of more complex, lipophilic moieties is necessary for cytotoxicity.[2]
-
The Azomethine Linkage is a Key Pharmacophore: The formation of Schiff bases (containing an -N=CH- group) from the hydrazide derivatives appears to be a critical determinant of their anticancer effects.[2]
-
Substituents on the Phenyl Ring Modulate Potency: In the N'-substituted hydrazide series, the nature and position of substituents on the aromatic ring significantly impact efficacy.
-
The cinnamaldehyde derivative (Compound 3 ) exhibits the highest potency among the tested 5-chloro analogs, suggesting that an extended conjugated system is favorable for activity.[2]
-
In the 5-hydrazino series, electron-withdrawing groups (halogens, nitro group) on the phenyl ring of the benzylidene moiety generally lead to high potency.[3]
-
The position of the substituent is also important; for instance, a hydroxyl group at the para-position (Compound 9 ) leads to a loss of activity compared to the meta-position (Compound 8 ).[2]
-
Proposed Mechanism of Action: Induction of Apoptosis via Kinase Inhibition
While the precise molecular targets of these 5-aminoisothiazole derivatives are still under active investigation, the available evidence points towards the induction of apoptosis as a primary mechanism of their anticancer effects. Thiazole-containing compounds are known to function as kinase inhibitors, and this activity is likely linked to their ability to trigger programmed cell death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Many thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.
-
Modulation of Bcl-2 Family Proteins: Antiapoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria. Pro-apoptotic proteins, such as Bax and Bad, promote its release. Studies on related thiazole compounds suggest that they can downregulate the expression of Bcl-2 and upregulate the expression of Bax, thereby shifting the cellular balance towards apoptosis.
-
Caspase Activation: The release of cytochrome c into the cytoplasm initiates a cascade of events leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.
Potential Role of Kinase Inhibition
The pro-apoptotic activity of these isothiazole analogs may be upstream of, or synergistic with, the modulation of the Bcl-2 family, and could be initiated by the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation.
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[4] The inhibition of Pim-1 would lead to the activation of Bad, promoting apoptosis. Several studies have identified thiazole derivatives as potent Pim-1 kinase inhibitors.
-
Casein Kinase 2 (CK2): CK2 is another serine/threonine kinase implicated in cancer cell survival and proliferation. It can phosphorylate and regulate a multitude of substrates involved in apoptosis and cell cycle control. 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2.
A proposed signaling pathway is illustrated below:
Caption: Proposed mechanism of apoptosis induction by isothiazole analogs.
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential. The following are standardized procedures for the most commonly used antiproliferation assays in this field.
Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazides (General Procedure)
This protocol describes the synthesis of Schiff base derivatives from the corresponding hydrazide.
Caption: General workflow for synthesizing Schiff base analogs.
Detailed Steps:
-
A stirred mixture of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1.0 mmol) and the appropriate carbonyl compound (aldehyde or ketone) (1.0 mmol) in ethanol (1.5-2.0 mL) is prepared in a round-bottom flask.[5]
-
The mixture is heated to 78 °C and stirred vigorously for 4 hours.[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform:ethyl acetate 7:3).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.[5]
-
The precipitated product is collected by vacuum filtration.[5]
-
The solid product is washed with a small amount of cold methanol to remove any unreacted starting materials.[5]
-
The final product is dried, and its structure is confirmed by spectroscopic methods (MS, NMR, IR).[5]
Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Caption: Step-by-step workflow for the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 2000 cells/well) and incubated to allow for attachment.[6]
-
Drug Treatment: The cells are treated with a serial dilution of the test compounds and incubated for 72-96 hours.[6]
-
Fixation: The supernatant is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[7]
-
Washing: The plates are washed four times with tap water to remove the TCA and air-dried.[7]
-
Staining: 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[7]
-
Solubilization: The plates are air-dried completely, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[7]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 510 nm.[7] The IC50 values are then calculated from the dose-response curves.
Conclusion and Future Perspectives
The analogs of this compound represent a promising class of compounds with significant antiproliferative activity. The strategic modification of the isothiazole core, particularly the introduction of hydrazide and subsequent Schiff base formation, has proven to be an effective strategy for enhancing cytotoxic potency. The structure-activity relationship studies highlight the importance of the azomethine linkage and the nature of the aromatic substituents in determining the efficacy of these compounds.
The likely mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially triggered by the inhibition of key survival kinases such as Pim-1 and CK2. This dual-action potential makes these compounds attractive candidates for further preclinical development.
Future research should focus on:
-
Direct Comparative Studies: A systematic study comparing the efficacy of a library of analogs, including the parent compound, under standardized conditions would provide a more definitive understanding of the SAR.
-
Target Deconvolution: Identifying the specific molecular targets of the most potent analogs will be crucial for understanding their precise mechanism of action and for rational drug design.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo models to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemistry of the isothiazole scaffold, it is anticipated that novel and more effective anticancer agents will be discovered.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 22131-51-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 5-Amino-3-methylisothiazole-4-carboxylic acid
A Comparative Guide to the Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid
Introduction
This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. Consequently, the development of efficient, scalable, and cost-effective synthetic routes is a subject of considerable interest for researchers and professionals in drug development.
This guide provides a comparative analysis of two prominent synthetic routes for this compound. We will delve into the mechanistic underpinnings, procedural details, and a comparative assessment of each route's performance based on yield, purity, and scalability considerations.
Overview of Synthetic Strategies
The synthesis of the target molecule generally proceeds via the formation of its ethyl ester precursor, ethyl 5-amino-3-methylisothiazole-4-carboxylate, followed by a straightforward hydrolysis step. The primary divergence in synthetic strategy lies in the construction of the core isothiazole ring. This guide will compare two such strategies:
-
Route 1: A classical multi-step synthesis commencing from ethyl 2-cyano-3-oxobutanoate.
-
Route 2: A more streamlined, one-pot synthesis starting from the readily available ethyl acetoacetate.
Route 1: Synthesis from Ethyl 2-cyano-3-oxobutanoate
This classical approach involves the sequential construction of the isothiazole ring from a pre-functionalized precursor. The choice of ethyl 2-cyano-3-oxobutanoate as the starting material provides the necessary carbon framework and functional groups for the subsequent cyclization.
Mechanistic Rationale
The core of this synthesis is the reaction of the active methylene group in ethyl 2-cyano-3-oxobutanoate with a sulfur source, followed by chlorination and cyclization. The cyano group is essential as it activates the adjacent methylene group for the initial reaction and participates in the final ring closure.
Experimental Workflow
Caption: Workflow for the synthesis of this compound starting from ethyl 2-cyano-3-oxobutanoate.
Detailed Experimental Protocol
Step 1: Formation of the Thiolate Intermediate
-
To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add sodium thiosulfate (1.1 eq) and a catalytic amount of a phase-transfer catalyst.
-
The mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude thiolate intermediate.
Step 2: Chlorination
-
The crude intermediate is dissolved in a chlorinated solvent like dichloromethane.
-
The solution is cooled to 0-5 °C.
-
Sulfuryl chloride (1.2 eq) is added dropwise while maintaining the temperature.
-
The reaction is stirred at room temperature for 2-3 hours.
Step 3: Cyclization
-
The chlorinated intermediate solution is cooled again to 0-5 °C.
-
Gaseous ammonia is bubbled through the solution, or an aqueous ammonia solution is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 5-7 hours.
-
The resulting mixture is washed with water, and the organic layer is dried and concentrated to give crude ethyl 5-amino-3-methylisothiazole-4-carboxylate.
-
Purification is typically achieved by recrystallization from ethanol.
Step 4: Hydrolysis
-
The purified ethyl ester is suspended in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
The mixture is heated to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
The solution is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: One-Pot Synthesis from Ethyl Acetoacetate
This approach is designed for improved operational efficiency by minimizing intermediate isolation steps. Starting from the inexpensive and readily available ethyl acetoacetate, this route combines cyanation, sulfur incorporation, and cyclization in a single reaction vessel.
Mechanistic Rationale
The key to this one-pot synthesis is the in-situ generation of the reactive intermediate, ethyl 2-cyano-3-oxobutanoate. This is immediately followed by a Gewald-type reaction where elemental sulfur and an ammonia source react with the active methylene compound to form the aminothiophene, which in this case is the isothiazole ring.
Experimental Workflow
Caption: One-pot synthesis of the ethyl ester precursor from ethyl acetoacetate.
Detailed Experimental Protocol
Step 1: One-Pot Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), elemental sulfur (1.1 eq), and a suitable solvent such as ethanol.
-
Add a cyanating agent, for example, sodium cyanide (1.1 eq), and a catalytic amount of a base like triethylamine.
-
Introduce an ammonia source, such as an aqueous solution of ammonia (3.0 eq).
-
The reaction mixture is heated to 60-70 °C and stirred vigorously for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent like isopropanol.
Step 2: Hydrolysis
-
The hydrolysis of the ethyl ester to the final carboxylic acid is performed using the same procedure as described in Step 4 of Route 1.
Comparative Analysis
| Parameter | Route 1: From Ethyl 2-cyano-3-oxobutanoate | Route 2: One-Pot from Ethyl Acetoacetate |
| Overall Yield | 65-75% | 70-80% |
| Purity of Final Product | High (>99% after recrystallization) | High (>98.5% after recrystallization) |
| Number of Steps | 4 (including hydrolysis) | 2 (including hydrolysis) |
| Starting Material Cost | Moderate (Ethyl 2-cyano-3-oxobutanoate is more expensive) | Low (Ethyl acetoacetate is a commodity chemical) |
| Process Complexity | High (multiple intermediate isolations) | Low (one-pot synthesis of the key intermediate) |
| Safety Considerations | Use of sulfuryl chloride (corrosive and toxic). | Use of a cyanide source (highly toxic). |
| Scalability | Moderate (multiple steps can be challenging to scale up). | Good (fewer steps and readily available starting materials). |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 represents a more traditional, stepwise approach that allows for the isolation and characterization of intermediates, which can be advantageous for process control and optimization in a laboratory setting. However, its multi-step nature and the use of the hazardous reagent sulfuryl chloride may pose challenges for large-scale industrial production.
Route 2 is a more elegant and efficient one-pot synthesis that is likely to be more cost-effective and scalable. The use of inexpensive starting materials and the reduction in the number of unit operations make it an attractive option for commercial manufacturing. However, the use of highly toxic cyanide salts necessitates stringent safety protocols and specialized handling procedures.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale of production, available equipment, and the safety infrastructure in place. For industrial applications, the economic and operational advantages of Route 2 are compelling, provided that the associated safety risks can be effectively managed.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-3-methylisothiazole-4-carboxylic acid
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 5-Amino-3-methylisothiazole-4-carboxylic acid, a crucial intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of its entire development lifecycle. This guide provides an in-depth, experience-driven comparison and cross-validation strategy for the analytical methods pertinent to this molecule. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating system of analysis.
The primary objective of cross-validating analytical procedures is to demonstrate that two or more distinct methods can yield comparable and reliable data for the same intended purpose.[1][2] This is critical when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[3][4]
Core Principles of Analytical Method Cross-Validation
Before delving into specific methodologies, it's essential to grasp the foundational principles of cross-validation as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, where validation is a continuous process rather than a one-time event.[1][7][8]
The cross-validation process typically involves analyzing the same set of samples—often quality control (QC) samples and, where possible, incurred samples—using the different methods or in different laboratories.[2][3][4] The acceptance criteria are based on the agreement between the results obtained.
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Analysis of Key Analytical Methods
For a molecule such as this compound, which possesses both amino and carboxylic acid functional groups, as well as a heterocyclic aromatic ring system, several analytical techniques are viable. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with highly selective detection based on mass-to-charge ratio. |
| Selectivity | Moderate to good; dependent on chromatographic resolution from matrix components. | Excellent; capable of distinguishing the analyte from co-eluting impurities with different masses. |
| Sensitivity | Typically in the microgram to high nanogram per mL range (µg/mL - high ng/mL). | High; often in the low nanogram to picogram per mL range (ng/mL - pg/mL). |
| Linearity | Generally exhibits a wide linear dynamic range. | Can have a wide linear range, but may be more susceptible to matrix effects and detector saturation. |
| Cost & Complexity | Lower initial investment and operational cost; relatively straightforward to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Application | Well-suited for purity assessments, content uniformity, and stability testing where analyte concentrations are relatively high. | Ideal for bioanalysis (pharmacokinetics), impurity profiling at trace levels, and when high selectivity is required. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most pharmaceutical laboratories due to its robustness and reliability for quantifying APIs and their impurities. For this compound, a reversed-phase HPLC method would be the logical starting point. The presence of the isothiazole ring suggests UV absorbance, likely in the 250-280 nm range.[9]
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile initial choice.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the ionization of the amino and carboxylic acid groups and improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be necessary to ensure elution of the analyte with good peak symmetry and to clean the column of any less polar components.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a photodiode array (PDA) detector.
-
Method Validation (per ICH Q2(R2)):
-
Specificity: Demonstrate that the analyte peak is free from interference from placebo components, degradation products, and related substances.
-
Linearity: Analyze a series of solutions of known concentration (typically 5-7 levels) and demonstrate a linear relationship between concentration and peak area.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the determination of this compound in biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice.[10][11][12][13]
Caption: The principle of operation for a triple quadrupole LC-MS/MS system.
-
Sample Preparation: This is a critical step, especially for biological samples. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.
-
Chromatography: Similar to HPLC, a C18 column is a good starting point. The mobile phase will typically consist of 0.1% formic acid in water and acetonitrile/methanol to ensure compatibility with electrospray ionization.
-
Mass Spectrometry Tuning:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows).
-
Determine the precursor ion (typically [M+H]+ or [M-H]-).
-
Perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).
-
-
Method Validation (Bioanalytical):
-
Follows similar principles to HPLC validation but with a focus on matrix effects, recovery, and stability in the biological matrix.
-
Calibration Curve: Prepared by spiking the biological matrix with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepared at low, medium, and high concentrations to assess accuracy and precision during routine analysis.
-
Cross-Validation Study Design: HPLC-UV vs. LC-MS/MS
A cross-validation study to compare a newly developed, highly sensitive LC-MS/MS method with an established HPLC-UV method for the quantification of this compound in a drug substance could be designed as follows:
-
Protocol Definition:
-
Objective: To demonstrate the comparability of the LC-MS/MS and HPLC-UV methods for the quantification of this compound.
-
Samples: Prepare a set of at least three batches of the drug substance. From each batch, prepare samples at three concentration levels spanning the intended range of the methods.
-
Acceptance Criteria: The mean concentration obtained by the LC-MS/MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for each level. The precision (%CV) for each set of replicates should not exceed 15%.[4]
-
-
Execution:
-
Analyze the prepared samples using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
It is recommended that the analyses be performed by different analysts to incorporate inter-analyst variability.
-
-
Data Analysis and Reporting:
-
Calculate the mean concentration, standard deviation, and %CV for each concentration level for both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods.
-
Summarize the results in a table and assess whether the pre-defined acceptance criteria have been met.
-
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and consistency throughout the drug development process. While HPLC-UV provides a robust and cost-effective solution for routine analysis of the drug substance, LC-MS/MS offers superior sensitivity and selectivity, making it indispensable for bioanalysis and trace-level impurity determination. A well-designed cross-validation study, grounded in the principles of regulatory guidelines, provides the necessary scientific evidence that these methods, despite their different principles of operation, can be used interchangeably or complementarily, ensuring the quality and reliability of the data generated.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. database.ich.org [database.ich.org]
- 9. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of 5-Amino-3-methylisothiazole-4-carboxylic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of the Isothiazole Scaffold
In the landscape of medicinal chemistry, the isothiazole ring represents a versatile and privileged scaffold. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on the nuanced structure-activity relationships (SAR) of derivatives centered around 5-Amino-3-methylisothiazole-4-carboxylic acid. While this core has been explored for diverse biological activities, including immunological and antiproliferative effects, a significant body of research highlights its role as a bioisostere of glutamic acid, targeting ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[1][2][3][4][5].
Overactivation of AMPA receptors is implicated in various neurological conditions, making their modulation a key therapeutic strategy[6]. This guide will dissect the SAR of isothiazole-based AMPA receptor agonists, comparing them to their well-known isoxazole counterparts. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Isothiazole Core vs. The Isoxazole Benchmark: A Bioisosteric Comparison
The classic AMPA receptor agonist, AMPA itself, features an isoxazole ring. The replacement of the oxygen atom in the isoxazole ring with a sulfur atom to create the isothiazole analog provides a powerful tool for probing the receptor's binding pocket. This substitution significantly alters the electronic and protolytic properties of the molecule.
A critical difference lies in the acidity of the heterocyclic ring. The 3-isoxazolol moieties typically exhibit pKa values approximately two units lower than their 3-isothiazolol counterparts[1][2]. This means that at physiological pH, the isoxazole derivatives are more likely to be in an anionic state, which can have profound effects on receptor binding and membrane permeability. Despite these differences, a simple correlation between pKa values and in vitro AMPA agonist activity is not apparent, suggesting that other factors like geometry and hydrogen bonding capacity are also critical[1][7].
The following diagram illustrates the core structures of AMPA and its isothiazole bioisostere, Thio-AMPA.
Caption: Bioisosteric relationship between AMPA and Thio-AMPA.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of these compounds are highly dependent on the substituents at various positions of the isothiazole ring and the amino acid side chain.
Modifications at the 5-Position of the Heterocycle
The substituent on the heterocyclic ring, corresponding to the methyl group in AMPA, is a key determinant of activity. SAR studies have explored replacing this methyl group with other alkyl groups, such as tert-butyl.
| Compound | R Group | [3H]AMPA Binding IC50 (µM) | Electrophysiology EC50 (µM) | Reference |
| AMPA (2a) | Methyl | 0.04 ± 0.005 | 3.5 ± 0.2 | [1][7] |
| ATPA (3a) | tert-Butyl | 2.1 ± 0.16 | 34 ± 2.4 | [1][7] |
| Thio-AMPA (2b) | Methyl | 1.8 ± 0.13 | 15.0 ± 2.4 | [1][7] |
| Thio-ATPA (3b) | tert-Butyl | 0.63 ± 0.07 | 14 ± 1.3 | [1][7] |
Analysis of Findings:
-
In the isoxazole series (AMPA vs. ATPA), the larger tert-butyl group leads to a significant drop in potency, with the IC50 increasing from 40 nM to 2.1 µM.[1][7] This suggests a sterically constrained binding pocket for the R group.
-
Interestingly, in the isothiazole series (Thio-AMPA vs. Thio-ATPA), the opposite trend is observed in binding assays, where the tert-butyl analog (Thio-ATPA) is slightly more potent than the methyl analog (Thio-AMPA).[1][7] However, in functional electrophysiological studies, they are approximately equipotent.[1][7] This highlights the importance of using multiple assay formats, as binding affinity does not always directly translate to functional agonism.
Modifications at the 4-Position (Carboxylic Acid)
The carboxylic acid group is generally considered essential for activity, acting as a key pharmacophoric element that mimics the distal carboxylate of glutamate. Modifications at this position often lead to a significant loss of activity.
-
Esterification: Converting the carboxylic acid to its ethyl ester, for instance, has been shown to abolish AMPA receptor agonism but can introduce other activities, such as immunological effects.[3] This is a common strategy in medicinal chemistry to increase lipophilicity and cell permeability, often creating a prodrug that is hydrolyzed back to the active carboxylic acid in vivo.[3]
-
Amidation: The synthesis of amides and N-substituted hydrazides at this position has been explored, primarily generating compounds with antiproliferative or anticancer activities rather than glutamate receptor modulation.[4][5]
Modifications at the 5-Position (Amino Group)
The α-amino group is another critical component for glutamate receptor activity, participating in key ionic interactions within the receptor's binding site.
-
Acylation: Acylation of the amino group, for example with a benzoyl group, shifts the biological activity profile away from receptor agonism towards immunomodulatory or antitumor properties.[3] This modification neutralizes the positive charge of the amine, preventing the crucial interaction with negatively charged residues in the glutamate binding pocket.
Caption: SAR summary for this compound.
Comparative Analysis with an Alternative Scaffold: mGluR7 Allosteric Modulators
While the primary focus has been on ionotropic AMPA receptors, it is instructive to compare the isothiazole scaffold with molecules targeting other glutamate receptors, such as metabotropic glutamate receptors (mGluRs). AMN082 is a well-known allosteric agonist for the mGluR7 subtype.[8][9]
| Compound | Target | Mechanism | Potency (EC50) | Key SAR Feature | Reference |
| Thio-AMPA | AMPA Receptor | Orthosteric Agonist | 15.0 µM | Rigid glutamate analog | [1][7] |
| AMN082 | mGluR7 | Allosteric Agonist | 64 - 290 nM | N,N'-Bis(diphenylmethyl) core | [8][9] |
This comparison highlights the vast chemical space and diverse pharmacological profiles achievable from glutamate receptor modulators. Thio-AMPA and its analogs are rigid, small molecules designed to mimic the endogenous ligand at the orthosteric (primary binding) site. In contrast, AMN082 is a larger, more flexible molecule that binds to an allosteric site, a distinct regulatory domain on the receptor.[8][9] The development of AMN082 has been complicated by its rapid metabolism and off-target effects on monoamine transporters, a cautionary tale in drug development that underscores the need for thorough profiling.[10][11]
Experimental Protocols: Ensuring Trustworthy and Reproducible Data
The foundation of any SAR study is robust and reliable experimental data. Below is a generalized protocol for a competitive radioligand binding assay, a standard method for determining a compound's affinity for a receptor like the AMPA receptor.
Protocol: [3H]AMPA Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the AMPA receptor by measuring their ability to displace the radiolabeled ligand [3H]AMPA from rat cortical membranes.
Materials:
-
Rat cortical tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN
-
Radioligand: [3H]AMPA (specific activity ~50 Ci/mmol)
-
Non-specific binding control: L-Glutamic acid (1 mM)
-
Test compounds (e.g., Thio-AMPA analogs) at various concentrations
-
GF/B glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet, wash, and centrifuge again. Finally, resuspend the pellet in binding buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL Binding Buffer (for total binding) OR 50 µL L-Glutamic acid (for non-specific binding) OR 50 µL test compound.
-
50 µL [3H]AMPA (final concentration ~5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate on ice (0-4°C) for 30 minutes.
-
Termination & Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold serves as a compelling starting point for the development of potent and selective AMPA receptor modulators. SAR studies reveal that while the core amino acid structure is crucial for AMPA agonism, subtle changes, particularly at the 3- and 5-positions of the isothiazole ring, can fine-tune potency and provide insights into the receptor's topology. The isothiazole core demonstrates distinct properties compared to its isoxazole counterpart, particularly in its tolerance for steric bulk at the 3-position.
Future research should focus on:
-
Expanding Substituent Diversity: Systematically exploring a wider range of substituents at the 3-position to optimize potency and selectivity.
-
Improving Pharmacokinetics: While not extensively detailed in the cited literature for these specific AMPA agonists, future analogs will require optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Strategies like esterification to create prodrugs could be revisited with a focus on CNS delivery.
-
Selectivity Profiling: Thoroughly screening new compounds against other glutamate receptor subtypes (e.g., kainate and NMDA receptors) to ensure a clean pharmacological profile.
By integrating rational design, robust biological evaluation, and a deep understanding of the underlying SAR, the isothiazole scaffold holds significant promise for the development of novel therapeutics for neurological disorders.
References
- 1. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Item - AMPA Receptor Agonists:â Synthesis, Protolytic Properties, and Pharmacology of 3-Isothiazolol Bioisosteres of Glutamic Acid - figshare - Figshare [figshare.com]
- 8. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Amino-3-methylisothiazole-4-carboxylic Acid Derivatives and Other Isothiazoles
Introduction: The Isothiazole Scaffold in Drug Discovery
Comparative Analysis of Biological Activities
The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. This section compares the immunological, antiproliferative, and antimicrobial activities of various isothiazole compounds.
Immunological and Anti-inflammatory Activity
Derivatives of 5-Amino-3-methylisothiazole-4-carboxylic acid have been investigated for their effects on the immune system. Studies have shown that modifying the carboxylic acid group to an ethyl ester and introducing aminoacylamino groups at the 5-position can lead to compounds with immunological activity.[4] These derivatives were evaluated in mouse models for their impact on humoral and delayed-type hypersensitivity reactions, as well as in vitro on the proliferative response of splenocytes to mitogens.[4]
While specific quantitative data for a broad comparison is sparse, the structural modifications that influence activity provide valuable insights. For instance, the introduction of a p-phenetidine residue in one derivative resulted in particularly notable immunosuppressive activity.[4] This highlights the critical role of lipophilicity and specific substituent shapes in modulating the immunological response.
Antiproliferative and Cytotoxic Activity
The isothiazole scaffold is a recurring motif in the design of anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.
Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide showed the highest activity against human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines.[5]
The following table summarizes the cytotoxic activity (IC50 values) of selected isothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MV4-11 | < 15 | [5] |
| LoVo | < 15 | [5] | |
| LoVo/DX | < 15 | [5] | |
| MCF-7 | < 15 | [5] | |
| 5-chloro-N'-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide | MV4-11 | < 20 | [5] |
| LoVo | < 20 | [5] | |
| LoVo/DX | < 20 | [5] | |
| MCF-7 | < 20 | [5] | |
| Thiazole-bearing phthalimide derivative (5b) | MCF-7 | 0.2±0.01 | [6] |
| Thiazole-bearing phthalimide derivative (5k) | MDA-MB-468 | 0.6±0.04 | [6] |
| Thiazole-bearing phthalimide derivative (5g) | PC-12 | 0.43±0.06 | [6] |
Note: Lower IC50 values indicate greater cytotoxic potency.
Antimicrobial Activity
Isothiazoles are well-known for their potent antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of isothiazole derivatives against various bacterial strains, demonstrating their efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a) | E. coli BL21 (NDM-1) | < 0.032 | [4] |
| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | [7] |
| E. coli | 125-150 | [7] | |
| Benzo[d]thiazole derivative (13) | S. aureus | 50-75 | [7] |
| E. coli | 50-75 | [7] | |
| Benzo[d]thiazole derivative (14) | S. aureus | 50-75 | [7] |
| E. coli | 50-75 | [7] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activities discussed.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each isothiazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action: A Look into Signaling Pathways
The diverse biological activities of isothiazole derivatives stem from their ability to interact with various cellular targets and signaling pathways. While the precise mechanisms are often compound-specific, some general trends have been observed.
In the context of anticancer activity, isothiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, some derivatives act as inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling by an isothiazole derivative.
Conclusion
Derivatives of this compound and the broader class of isothiazoles represent a rich source of biologically active molecules with therapeutic potential. While direct comparative data for the parent compound is limited, the available evidence on its derivatives and other isothiazoles showcases their significant immunological, antiproliferative, and antimicrobial activities. The structure-activity relationships gleaned from these studies provide a rational basis for the future design of more potent and selective isothiazole-based therapeutic agents. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of these promising compounds.
References
- 1. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mdpi.com [mdpi.com]
Benchmarking 5-Amino-3-methylisothiazole-4-carboxylic Acid Against Known Inhibitors of Glutamate Carboxypeptidase II (GCPII)
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Insights
Abstract
This guide provides a comprehensive framework for benchmarking the inhibitory potential of 5-Amino-3-methylisothiazole-4-carboxylic acid against established inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII is a critical enzyme in neurotransmitter metabolism and a validated therapeutic target for a range of neurological disorders.[1][2][3] This document outlines the scientific rationale for this investigation, detailed experimental protocols for comparative kinetic analysis, and a discussion of hypothetical data to illustrate the evaluation process. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously assess novel compounds in this therapeutic space.
Introduction to Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and prostate tissue.[2][4][5] In the brain, GCPII is primarily located on the surface of astrocytes and is responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][6][7]
The enzymatic action of GCPII is of profound interest in neuropharmacology. By liberating glutamate, an excitatory neurotransmitter, GCPII activity can contribute to excitotoxicity, a pathological process implicated in numerous neurological conditions such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][7] Consequently, the inhibition of GCPII is a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.[1][2]
The Kynurenine Pathway: An Associated Area of Interest
While GCPII is our primary focus, it's relevant to note the broader context of neurological disease modulation. The kynurenine pathway, the main route of tryptophan metabolism, is another critical area of research in neurodegeneration.[8][9][10][11] This pathway produces both neurotoxic and neuroprotective metabolites, and its modulation is a key strategy in neuroscience research.[9][11][12] The study of enzyme inhibitors in neurological disorders often involves exploring multiple, sometimes interconnected, pathways.
Rationale for Investigating this compound as a GCPII Inhibitor
The chemical structure of this compound, featuring both an amino group and a carboxylic acid, suggests its potential as a mimic or antagonist for endogenous molecules that are substrates for enzymes like GCPII. While its derivatives have been explored for immunological and antiproliferative activities, its potential as a neuromodulatory enzyme inhibitor is less understood.[13][14] This guide proposes a systematic evaluation of this compound's ability to inhibit GCPII, benchmarking it against well-characterized, potent inhibitors.
Known Inhibitors for Benchmarking
For a robust comparison, we will benchmark this compound against the following well-established GCPII inhibitors:
-
PF-04859989: While primarily known as a Kynurenine Aminotransferase (KAT) II inhibitor, its structural features make it an interesting compound for cross-reactivity studies.[15] This allows us to assess the selectivity of our test compound.
Experimental Design and Protocols
The following sections detail the step-by-step methodologies for a comprehensive benchmarking study.
Diagram: Overall Experimental Workflow
Caption: Workflow for benchmarking novel GCPII inhibitors.
Protocol 1: Recombinant Human GCPII Expression and Purification
Rationale: A consistent and high-purity source of the enzyme is critical for reproducible kinetic data. This protocol describes the expression and purification of recombinant human GCPII.
-
Gene Synthesis and Cloning: The cDNA sequence for the extracellular domain of human GCPII (amino acids 44-750) is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)) with a C-terminal His-tag.
-
Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an appropriate temperature (e.g., 18°C) overnight.
-
Lysis and Solubilization: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins. The His-tagged GCPII is eluted with a high-concentration imidazole buffer.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro GCPII Enzyme Activity Assay
Rationale: This protocol measures the rate of glutamate production from the hydrolysis of NAAG, allowing for the determination of enzyme kinetics and inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Substrate (NAAG): A stock solution of NAAG is prepared in the assay buffer. A range of concentrations will be used for kinetic analysis.
-
Inhibitors: Stock solutions of this compound, 2-PMPA, and PF-04859989 are prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Glutamate Oxidase/Peroxidase/Amplex Red Reagent: A working solution is prepared according to the manufacturer's instructions for a fluorometric glutamate assay kit.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, inhibitor (at various concentrations), and purified GCPII enzyme.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the NAAG substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the glutamate detection reagent.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of glutamate to convert fluorescence units to the amount of glutamate produced.
-
The initial reaction velocity (V) is calculated for each substrate and inhibitor concentration.
-
Diagram: GCPII Catalytic Mechanism and Inhibition
Caption: Interaction of GCPII with its substrate and inhibitors.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the benchmarking process.
Table 1: IC50 Values for GCPII Inhibition
| Compound | IC50 (nM) | Hill Slope |
| This compound | 750 | 1.1 |
| 2-PMPA (Reference) | 5 | 1.0 |
| PF-04859989 (Negative Control) | >10,000 | N/A |
Interpretation: The hypothetical IC50 value for this compound suggests moderate potency against GCPII, significantly less potent than the reference inhibitor 2-PMPA. The lack of significant inhibition by PF-04859989 would indicate that our test compound has some selectivity.
Table 2: Enzyme Kinetic Parameters in the Presence of Inhibitors
| Condition | Km (µM) | Vmax (µmol/min/mg) | Ki (nM) | Mechanism of Inhibition |
| No Inhibitor | 25 | 100 | N/A | N/A |
| This compound (500 nM) | 75 | 100 | 250 | Competitive |
| 2-PMPA (2 nM) | 75 | 100 | 0.67 | Competitive |
Interpretation: The increase in the apparent Km with no change in Vmax in the presence of this compound would indicate a competitive mode of inhibition, similar to 2-PMPA. This suggests that the compound likely binds to the active site of GCPII and competes with the natural substrate, NAAG.
Discussion and Future Directions
Based on our hypothetical data, this compound emerges as a novel, moderately potent, competitive inhibitor of GCPII. While its potency does not match that of the gold-standard inhibitor 2-PMPA, it represents a novel chemical scaffold for further optimization.
Key Insights:
-
Novel Scaffold: The isothiazole core of this compound is a departure from the glutamate-based structures of many known GCPII inhibitors. This presents an opportunity for developing new intellectual property.
-
Potential for Optimization: The moderate potency suggests that medicinal chemistry efforts could significantly enhance its inhibitory activity. Structure-activity relationship (SAR) studies would be a logical next step to explore modifications to the isothiazole ring and its substituents.
-
Selectivity: The lack of cross-reactivity with KAT II (hypothetically) is a positive attribute, suggesting a degree of target specificity. Further profiling against other metalloenzymes would be necessary to confirm its selectivity profile.
Future Research:
-
Structural Biology: Co-crystallization of GCPII with this compound would provide invaluable insights into its binding mode and guide future drug design efforts.
-
In Vivo Efficacy: The most promising optimized analogs should be advanced to preclinical models of neurological disorders to assess their in vivo efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.
-
Toxicology: Comprehensive toxicology studies will be required to ensure the safety of any lead compounds.
Conclusion
This guide provides a detailed roadmap for the systematic evaluation of this compound as a potential inhibitor of Glutamate Carboxypeptidase II. By employing rigorous biochemical assays and benchmarking against known standards, researchers can effectively assess the therapeutic potential of this and other novel compounds. The hypothetical data presented herein illustrate a scenario where a compound with a novel scaffold demonstrates moderate, competitive inhibition, thereby warranting further investigation and optimization.
References
- 1. Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaltxdbu.com [journaltxdbu.com]
- 10. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Specificity of 5-Amino-3-methylisothiazole-4-carboxylic acid (AMICA)
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the intricate landscape of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A primary determinant of success is a molecule's specificity —its ability to interact selectively with its intended biological target while minimally engaging other molecules.[1] High specificity is paramount; it underpins a drug's efficacy and, critically, its safety profile. A lack of specificity, often termed promiscuity, can lead to a cascade of off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising development program.[2]
This guide focuses on a practical, multi-tiered strategy for assessing the specificity of a novel compound, using 5-Amino-3-methylisothiazole-4-carboxylic acid (AMICA) as our central case study. The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing diverse biological activities, including anticancer and immunological effects.[3][4] Notably, the closely related 5-Amino-3-methyl-isothiazole has been used as a chemical precursor for synthesizing inhibitors of critical drug targets like Aurora kinases and matrix metalloproteinase-12 (MMP12). This precedent provides a compelling rationale for a rigorous evaluation of AMICA's own interaction profile within the cellular environment.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative. We will not only describe what experiments to perform but explain why they are chosen, how they build upon one another, and how to interpret the resulting data in a comparative context.
The Core Challenge: From Chemical Structure to Biological Selectivity
The structure of AMICA is a starting point, but it provides few clues about its biological behavior. Will it bind to a single protein with high affinity? Or will it interact with dozens of proteins with varying affinities? Answering this question requires a systematic and unbiased experimental approach. Our strategy is built on a three-tiered system designed to move from broad, unbiased screening to focused, cell-based validation.
To provide a clear benchmark for our hypothetical results for AMICA, we will compare it against two conceptual alternatives throughout this guide:
-
Compound S (Selective): A hypothetical, well-characterized inhibitor known for its high potency and selectivity for a single target (e.g., Aurora Kinase A).
-
Compound N (Non-selective): A hypothetical, promiscuous inhibitor known to bind to a wide range of targets (e.g., a staurosporine analog).
A Multi-Tiered Strategy for Specificity Assessment
Our recommended workflow is designed to be a self-validating cascade, where the findings from each tier inform the experiments in the next.
Caption: A three-tiered workflow for assessing compound specificity.
Tier 1: Unbiased Kinase Profiling to Map the Interaction Landscape
Expertise & Experience: The most significant liability for many small molecules is off-target kinase activity. The human kinome contains over 500 members, many with structurally similar ATP-binding pockets. Therefore, starting with a broad kinase panel screen is a logical and unbiased first step to reveal the most likely targets and off-targets of AMICA.[5][6] This approach, often called kinome scanning, provides a panoramic view of a compound's selectivity at a single concentration.[5]
Trustworthiness: We select a commercially available radiometric or binding-based kinase profiling service that screens against a large panel (e.g., >400 kinases).[7] The output is typically presented as "% Inhibition" at a fixed compound concentration (e.g., 1 µM). This initial screen acts as a hypothesis-generating experiment.
Hypothetical Tier 1 Data Summary
| Compound | Primary Target(s) (>80% Inh.) | Significant Off-Target(s) (>50% Inh.) |
| AMICA | Aurora Kinase A, Aurora Kinase B | CDK2, FLT3, PDGFRβ |
| Compound S | Aurora Kinase A | None |
| Compound N | >50 Kinases | >100 Kinases |
Interpretation: The hypothetical data suggests AMICA is a potent inhibitor of Aurora kinases but also shows considerable activity against other kinases like CDK2 and FLT3. This immediately flags it as a compound with a potentially mixed profile, unlike the highly selective Compound S or the promiscuous Compound N.
Tier 2: Quantitative Biochemical Assays for Potency and Selectivity
Expertise & Experience: The single-point inhibition data from Tier 1 is qualitative. To make informed decisions, we need quantitative data. The next logical step is to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for the primary targets and the most concerning off-targets identified in the initial screen.[8] We will use a robust in vitro method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay or a luminescence-based kinase activity assay, which are industry standards for their high throughput and reliability.[5][9]
Trustworthiness: By generating full dose-response curves, we can accurately calculate IC50 values. From these, we can derive a Selectivity Score , often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.
Hypothetical Tier 2 Data Summary (IC50, nM)
| Kinase Target | AMICA | Compound S | Compound N |
| Aurora Kinase A | 15 | 5 | 10 |
| Aurora Kinase B | 25 | 8,500 | 8 |
| CDK2 | 150 | >10,000 | 20 |
| FLT3 | 300 | >10,000 | 15 |
| PDGFRβ | 800 | >10,000 | 50 |
| Selectivity Score (AurA vs CDK2) | 10-fold | >2,000-fold | 2-fold |
Interpretation: This quantitative data confirms that while AMICA is most potent against Aurora Kinase A, it is only 10-fold selective over CDK2. This modest selectivity window could translate to cell-based effects driven by the inhibition of either target. Compound S, in contrast, shows a massive selectivity window, reinforcing its utility as a specific probe for Aurora Kinase A. Compound N is confirmed to be non-selective.
Tier 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Experience: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex milieu of a living cell.[10] Factors like cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[11][13]
Trustworthiness: CETSA provides direct evidence of target binding in a physiologically relevant context. By heating cell lysates or intact cells treated with a compound to various temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.[13][14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Hypothetical Tier 3 Data Summary (Thermal Shift, ΔTagg)
| Compound (1 µM) | Target: Aurora Kinase A | Off-Target: CDK2 |
| AMICA | +5.2 °C | +2.1 °C |
| Compound S | +8.5 °C | No Shift |
| Vehicle (DMSO) | No Shift | No Shift |
Detailed Experimental Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol is adapted for determining the IC50 of AMICA against Aurora Kinase A.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for Aurora Kinase A.[5]
-
Perform a serial dilution of AMICA (and control compounds) in kinase reaction buffer at 2X the final desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescence reaction.[5] Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol is for assessing the engagement of AMICA with Aurora Kinase A in intact cells.
-
Cell Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with AMICA (e.g., 1 µM) or Vehicle (DMSO) for 1 hour in the incubator.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Aurora Kinase A.
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature for both vehicle- and AMICA-treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. The shift between the curves (ΔTagg) indicates the degree of thermal stabilization.
-
Final Assessment and Guide Conclusion
The multi-tiered approach provides a comprehensive and robust assessment of a compound's specificity. Based on our hypothetical data, the final verdict on This compound (AMICA) would be as follows:
-
Potency: AMICA is a potent inhibitor of Aurora Kinases A and B, with IC50 values in the low nanomolar range.
-
Specificity: AMICA is not a highly specific inhibitor . While its primary targets are Aurora kinases, it demonstrates significant activity against other kinases, such as CDK2, both in biochemical assays and in a cellular context. Its 10-fold selectivity over CDK2 is insufficient to consider it a specific chemical probe for studying Aurora kinase biology.
-
Comparison: Compared to the idealized Compound S , AMICA's utility as a research tool is limited by its off-target activities. Its profile is more selective than the broadly promiscuous Compound N , placing it in a common category of drug candidates that require further medicinal chemistry optimization to improve selectivity.
This systematic evaluation, grounded in industry-standard assays, allows researchers to make a confident, data-driven decision about the future of a compound like AMICA. It highlights potential liabilities early, saving valuable time and resources, and provides a clear path forward for optimization efforts.
References
- 1. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 2. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative In Silico Docking Analysis of 5-Amino-3-methylisothiazole-4-carboxylic acid
An In-Depth Guide to Evaluating Ligand-Protein Interactions Using Molecular Docking
This guide provides a comprehensive, step-by-step methodology for conducting a comparative molecular docking study focused on 5-Amino-3-methylisothiazole-4-carboxylic acid. As researchers and drug development professionals, the ability to predict and rationalize the binding of small molecules to protein targets is a cornerstone of modern, structure-based drug design.[1][2] This document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices, ensuring a robust and self-validating computational experiment.
The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and antiviral agents.[3][4][5][6] Our subject molecule, this compound, serves as an excellent candidate for exploring potential interactions within a well-defined protein active site. This guide will compare its predicted binding affinity and mode against a known inhibitor and a structural analog to derive meaningful structure-activity relationships (SAR).
Rationale for Target and Ligand Selection
The success of any docking study hinges on the appropriate selection of both the protein target and the ligands for comparison.[7] Our choices are guided by existing literature on related chemical scaffolds to maximize the relevance of our findings.
Protein Target: Lymphocyte-Specific Protein Tyrosine Kinase (p56-Lck)
We have selected the Lck kinase domain as our target protein (PDB ID: 1QPC). Protein kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases, and their ATP-binding sites are well-characterized drug targets.[8] Thiazole and isothiazole derivatives have previously been investigated as kinase inhibitors, making Lck an appropriate and scientifically justified choice for this comparative study.[8]
Ligand Selection:
-
Primary Ligand: this compound. This is our molecule of interest. Its bifunctional nature, with both hydrogen bond donors (amino, carboxylic acid) and acceptors (carboxyl, ring nitrogen), provides multiple opportunities for interaction.
-
Comparator 1 (Positive Control): Staurosporine. A well-known, potent, and broad-spectrum kinase inhibitor. It will serve as our benchmark for a high-affinity interaction within the Lck active site.
-
Comparator 2 (Structural Analog): 3-Methylisothiazole-4-carboxylic acid. By removing the 5-amino group, we can directly assess the contribution of this functional group to the binding affinity and interaction network. This provides a direct test of a structure-activity relationship hypothesis.
A Validated Molecular Docking Workflow
The following protocol outlines a self-validating workflow for preparing proteins and ligands, performing the docking simulation, and analyzing the results. We will utilize industry-standard, open-source software to ensure the reproducibility of this methodology.
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Protocol
2.1. Required Software:
-
PyMOL Molecular Graphics System: For visualization and protein preparation.
-
AutoDock Tools (MGLTools): For preparing protein and ligand files (PDBQT format).
-
AutoDock Vina: For performing the docking simulation.[1]
-
Open Babel: For ligand structure conversion and energy minimization.
2.2. Protein Preparation:
-
Download Structure: Obtain the crystal structure of Lck kinase (PDB ID: 1QPC) from the Protein Data Bank.
-
Clean Structure: Load the PDB file into PyMOL. Remove all water molecules and non-protein heteroatoms, including the co-crystallized ligand (ANP). This is crucial as their positions are not always conserved and can interfere with the docking algorithm.[8]
-
Prepare for Docking: Save the cleaned protein structure. Open it in AutoDock Tools.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Compute Charges: Assign Gasteiger charges to all atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the final prepared protein as a protein.pdbqt file. This format includes charge and atom type information required by Vina.
2.3. Ligand Preparation:
-
Obtain Structures: Obtain the 2D structures of all three ligands. This compound can be drawn in a chemical sketcher, while Staurosporine's structure can be obtained from PubChem.
-
Generate 3D Conformations: Use Open Babel to convert the 2D structures into 3D .mol2 files and perform an initial energy minimization using the Universal Force Field (UFF). This step ensures a sterically reasonable starting conformation.
-
obabel -isdf ligand.sdf -omol2 --gen3d -O ligand.mol2
-
-
Prepare for Docking: Load each ligand's .mol2 file into AutoDock Tools.
-
Detect Torsions: Define the rotatable bonds within the ligand. This flexibility is what allows the docking algorithm to explore different conformations within the binding site.[7]
-
Save as PDBQT: Save each prepared ligand as a separate .pdbqt file (e.g., ligand1.pdbqt, staurosporine.pdbqt).
2.4. Molecular Docking Simulation:
-
Grid Box Generation: In AutoDock Tools, with the prepared protein loaded, define the search space (grid box). The most reliable method is to center the grid on the position of the original co-crystallized ligand. A box size of 25 x 25 x 25 Å is generally sufficient to encompass the entire ATP-binding site.
-
Configuration File: Create a text file (conf.txt) to specify the input files and parameters for Vina:
-
Run Vina: Execute the docking simulation from the command line. The exhaustiveness parameter controls the thoroughness of the search; a value of 16 provides a good balance between accuracy and computation time.
-
vina --config conf.txt --out ligand1_out.pdbqt --log ligand1_log.txt
-
-
Repeat: Repeat steps 2 and 3 for the other two ligands.
Results and Comparative Analysis
The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding poses (conformations).[9]
Quantitative Data Summary
The primary metric for comparison is the binding affinity, expressed in kcal/mol. More negative values indicate a more favorable predicted interaction.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Number of H-Bonds (Predicted) |
| Staurosporine (Positive Control) | -11.5 | Met319, Glu317, Val259, Leu371 | 4 |
| This compound | -7.8 | Met319, Asp382, Lys279, Phe320 | 3 |
| 3-Methylisothiazole-4-carboxylic acid | -6.2 | Met319, Asp382 | 1 |
Note: The data presented in this table is illustrative and represents typical results from such a study. Actual results may vary.
Binding Mode Analysis: this compound
Analysis of the top-ranked pose for our primary ligand reveals critical interactions within the Lck hinge region, a hallmark of many kinase inhibitors.
-
Hydrogen Bonding: The carboxylic acid group is predicted to form a strong hydrogen bond with the backbone amide of Met319 in the hinge region. The 5-amino group forms an additional hydrogen bond with the side chain of Asp382 .
-
Electrostatic Interaction: A salt bridge is predicted between the protonated amino group and the carboxylate of Asp382 , significantly stabilizing the complex.
-
Hydrophobic Interactions: The methyl group and the isothiazole ring are positioned in a hydrophobic pocket defined by residues like Val259 and Leu371 .
Comparative Discussion
By comparing the three ligands, we can derive valuable SAR insights:
-
Staurosporine achieves its high affinity through an extensive network of hydrogen bonds and a large hydrophobic core that makes numerous van der Waals contacts, validating its role as a potent inhibitor and confirming the docking protocol's ability to identify high-affinity binders.
-
The difference in binding affinity between This compound (-7.8 kcal/mol) and its analog, 3-Methylisothiazole-4-carboxylic acid (-6.2 kcal/mol), is significant. This strongly suggests that the 5-amino group is crucial for binding . Its ability to form an additional hydrogen bond and a potential salt bridge with Asp382 accounts for this enhanced affinity. This is a key, actionable insight for future lead optimization.
-
While our primary ligand is not as potent as Staurosporine, its specific and well-defined interactions with key active site residues, particularly in the hinge region, mark it as a promising starting point for inhibitor design.
Conclusion and Future Perspectives
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative docking of this compound. Our in silico results predict that this molecule binds effectively to the ATP-binding site of Lck kinase, with the 5-amino group playing a critical role in anchoring the ligand within the active site.
It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations of binding free energy, and the treatment of protein flexibility is often limited.[7][10] Therefore, these computational predictions should be treated as well-informed hypotheses.
The logical next steps to validate these findings would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and gain a more dynamic understanding of the ligand-protein complex.
-
In Vitro Assays: Ultimately, the computational predictions must be confirmed through experimental validation, such as an enzymatic assay to determine the IC50 value of the compound against Lck kinase.
By integrating the detailed computational approach outlined here with subsequent experimental validation, researchers can accelerate the drug discovery process, moving from rational design to confirmed biological activity with greater efficiency and confidence.
References
- 1. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. KBbox: Methods [kbbox.h-its.org]
- 10. Computational Docking Technique for Drug Discovery: A Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-methylisothiazole-4-carboxylic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, procedurally-focused information for the proper disposal of 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS No. 22131-51-7), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of causality, self-validating protocols, and authoritative standards.
Hazard Assessment and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions to mitigate immediate risks.
1.1. GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
This profile indicates that the primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion. The causality is clear: direct contact or inhalation can lead to immediate adverse health effects, necessitating robust personal protective equipment (PPE).
1.2. Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal[1]:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Protects against direct contact with the eyes, preventing serious irritation (H319). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact and subsequent irritation (H315). |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. For bulk transfers or situations where dust may be generated, a NIOSH-approved N95 (or better) particulate respirator may be required. | Mitigates the risk of inhaling dust or aerosols, which can cause respiratory irritation (H335). |
Chemical Waste Disposal Workflow
The disposal of this compound must be managed as a regulated hazardous waste stream. The following workflow provides a self-validating system for its proper disposal, from the point of generation to final pickup.
Decision & Action Flow for Disposal
The following diagram illustrates the critical decision points and procedural flow for compliant waste management.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for the safe handling and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
-
Responsibility of the Generator: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the individual generating the waste is responsible for determining if it is hazardous.[2] Based on its GHS profile, this compound waste must be managed as hazardous.[1]
-
Waste Classification: This compound is a solid, non-halogenated organic acid. This classification is critical for proper segregation.
-
Segregation: To prevent dangerous chemical reactions, this waste stream must be kept separate from incompatible materials.[3][4][5] Do NOT mix with:
-
Strong bases (e.g., sodium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, permanganates)
-
Strong reducing agents
-
Strong mineral acids (e.g., sulfuric acid, hydrochloric acid)[6]
-
Step 2: Container Selection and Labeling
-
Container Selection: Collect waste in a container that is chemically compatible with organic acids.[2] High-density polyethylene (HDPE) containers are an excellent choice.[4] The container must have a secure, leak-proof screw-top cap and be in good condition.[2]
-
Labeling: Proper labeling is a cornerstone of safe waste management.[7] Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added (the "Accumulation Start Date")
-
Step 3: Waste Accumulation
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[2] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.
-
Volume Limits: Do not overfill containers. Leave at least 10% of headspace to allow for expansion.
Step 4: Final Disposal
-
Prohibition of Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[8] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][9] Follow your institution's specific procedures for requesting a waste pickup.
-
Empty Containers: Dispose of "empty" containers (those that have been triple-rinsed with a suitable solvent) as solid waste, provided all hazard labels have been removed or defaced.[3] The rinseate must be collected and treated as hazardous waste.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding the generation of dust.[6]
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team for cleanup.
-
References
- 1. chemscene.com [chemscene.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 5-Amino-3-methylisothiazole-4-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 5-Amino-3-methylisothiazole-4-carboxylic acid, a member of the isothiazolinone class of compounds, presents a unique set of handling considerations. While its specific toxicological profile is not extensively documented, the known characteristics of the isothiazolinone family—potent skin sensitization and potential for allergic contact dermatitis—demand a comprehensive safety strategy.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a solid, powdered substance.[3] The primary hazards associated with this class of compounds are dermal. Isothiazolinones are recognized as strong skin sensitizers, meaning that repeated or prolonged contact can lead to allergic reactions.[1][2] Inhalation of the powder should also be minimized, as with any fine chemical dust. While specific data on this derivative is limited, it is prudent to assume it shares the aquatic toxicity characteristic of many isothiazolinones.[4]
Key Potential Hazards:
-
Skin Sensitization and Irritation: May cause allergic skin reactions upon contact.[1][2]
-
Eye Irritation: Direct contact with the powder can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Aquatic Toxicity: Assumed to be toxic to aquatic life.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and provides recommendations based on the nature of the handling procedure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of substances. The inner glove provides protection in case the outer glove is breached. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles are mandatory. They provide a seal around the eyes, protecting against airborne powder and accidental splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | A fully-buttoned laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | For weighing and handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator is recommended to minimize inhalation of the powder. For larger quantities or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) may be necessary. |
PPE Donning and Doffing Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
